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Core Science & Biosynthesis

Foundational

2,4-Dichloro-5,6-difluoroquinazoline: A Technical Guide to Reactivity, Regioselectivity, and Application in Medicinal Chemistry

As a Senior Application Scientist, it is critical to recognize that the quinazoline scaffold is not merely a passive structural framework, but a highly tunable electrophilic system. Among its derivatives, 2,4-dichloro-5,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is critical to recognize that the quinazoline scaffold is not merely a passive structural framework, but a highly tunable electrophilic system. Among its derivatives, 2,4-dichloro-5,6-difluoroquinazoline stands out as a privileged, multi-halogenated building block. This whitepaper synthesizes the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols required to successfully manipulate this compound in advanced drug discovery workflows.

Physicochemical Profile & Structural Data

Before designing synthetic routes, one must understand the fundamental parameters of the starting material. The presence of the 5,6-difluoro motif significantly alters the electronic landscape of the quinazoline core compared to its unfluorinated counterparts.

ParameterSpecification
Chemical Name 2,4-Dichloro-5,6-difluoroquinazoline
CAS Registry Number [1]
Molecular Formula C8H2Cl2F2N2[1]
Molecular Weight 235.02 g/mol [1]
SMILES String FC1=C(F)C2=C(Cl)N=C(Cl)N=C2C=C1[1]
Storage Requirements Inert atmosphere (Ar/N2), -20°C to 8°C (Highly moisture-sensitive)[2][3]
Mechanistic Insights: The Logic of Regioselective SNAr

The functionalization of 2,4-dichloroquinazolines relies heavily on[4]. When subjected to amine or alcohol nucleophiles, substitution occurs almost exclusively at the C-4 position before the C-2 position[5].

The Causality of Regioselectivity: Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C-4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than C-2[4]. This renders C-4 highly susceptible to nucleophilic attack, lowering the activation energy required for the formation of the Meisenheimer complex[4].

The addition of fluorine atoms at the 5- and 6-positions introduces a strong inductive electron-withdrawing effect (-I effect). This further depletes electron density from the pyrimidine ring, specifically lowering the LUMO energy at C-4 and accelerating SNAr kinetics.

Electronic_Effects F_Subst 5,6-Difluoro Substitution on Quinazoline Core Inductive Strong Inductive Electron Withdrawal (-I Effect) F_Subst->Inductive LUMO Lowered LUMO Energy at C-4 Position Inductive->LUMO SNAr Accelerated SNAr Kinetics & High Electrophilicity LUMO->SNAr

Figure 1: Mechanistic causality of 5,6-difluoro substitution on quinazoline reactivity.

Experimental Workflow: Self-Validating C-4 Functionalization

To harness the regioselectivity of 2,4-dichloro-5,6-difluoroquinazoline without falling victim to competitive side reactions (such as disubstitution or hydrolysis), the following protocol establishes a self-validating system of kinetic control.

Protocol: Regioselective C-4 Amination

Step 1: Preparation & Inert Atmosphere

  • Action: Flame-dry all glassware and purge with Argon. Dissolve 2,4-dichloro-5,6-difluoroquinazoline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Causality: The highly electrophilic C-4 carbon is exquisitely sensitive to water. Trace moisture in the presence of a base will rapidly convert the starting material into the inactive[6]. Anhydrous conditions are a non-negotiable failsafe.

Step 2: Temperature Modulation (Kinetic Control)

  • Action: Cool the reaction vessel strictly to 0–5 °C using an ice-water bath prior to nucleophile addition.

  • Causality: Maintaining low temperatures ensures the reaction remains under [5]. At elevated temperatures (>60°C), the thermodynamic barrier for C-2 substitution is overcome, leading to the formation of difficult-to-separate 2,4-diaminated impurities[5][6].

Step 3: Stoichiometric Control

  • Action: Add exactly 1.0 to 1.05 equivalents of the primary/secondary amine nucleophile dropwise over 15 minutes.

  • Causality: Limiting the nucleophile concentration acts as a secondary failsafe against C-2 over-reaction[6]. The slight 0.05 excess accounts for minor nucleophile degradation without risking disubstitution.

Step 4: Base Selection

  • Action: Introduce 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct. Unlike aqueous inorganic bases (e.g., Na2CO3), DIPEA maintains the anhydrous environment, completely suppressing the hydrolysis side-reaction pathway[6].

SNAr_Pathway SM 2,4-Dichloro-5,6- difluoroquinazoline Int 4-Substituted-2-chloro- 5,6-difluoroquinazoline SM->Int Nucleophile (1.0 eq) DIPEA, 0-5°C Kinetic Control Side 2-Chloro-5,6-difluoro- 4(3H)-quinazolinone SM->Side H2O / Aqueous Base Competitive Hydrolysis Prod 2,4-Disubstituted- 5,6-difluoroquinazoline Int->Prod Nucleophile 2 (Excess) Isopropanol, >80°C Thermodynamic Control

Figure 2: Regioselective SNAr pathway and potential hydrolysis side reaction.

Applications in Targeted Drug Discovery

The predictable, step-wise reactivity of 2,4-dichloro-5,6-difluoroquinazoline makes it a cornerstone intermediate in the synthesis of complex polycyclic kinase inhibitors.

Notably, it is heavily utilized in the development of[7]. DGK enzymes regulate the intracellular concentration of diacylglycerol (DAG), a critical second messenger in cellular proliferation, metabolism, and immune signaling[7]. By undergoing sequential SNAr reactions—first at C-4 with complex hydrazines or amines, and subsequently at C-2—this quinazoline core enables the rapid assembly of triazolo[4,3-a]quinazoline derivatives[7][8].

Furthermore, the 5,6-difluoro substitution not only enhances the initial synthetic reactivity but also contributes to the metabolic stability and favorable lipophilicity profile of the final drug candidates, preventing rapid oxidative degradation in vivo[7].

References
  • National Center for Biotechnology Information (NCBI). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." PMC. Available at:[Link]

  • Chemistry StackExchange. "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Available at: [Link]

  • Google Patents. "WO2022271684A1 - Diacylglycerol kinase modulating compounds.

Sources

Exploratory

A Guide to the Synthesis of 2,4-Dichloro-5,6-difluoroquinazoline from Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinazoline Scaffold The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of fluorine atoms into the quinazoline scaffold can significantly enhance the metabolic stability and binding affinity of these molecules, making fluorinated quinazolines highly sought-after targets in drug discovery. This guide provides a detailed technical overview of a robust synthetic route to 2,4-dichloro-5,6-difluoroquinazoline, a key intermediate for the development of novel pharmaceuticals.

Synthetic Strategy: A Multi-Step Approach from 3,4-Difluoroaniline

The synthesis of 2,4-dichloro-5,6-difluoroquinazoline is most effectively achieved through a three-step sequence starting from the readily available 3,4-difluoroaniline. This pathway involves the initial formation of 2-amino-4,5-difluorobenzoic acid, followed by cyclization to the corresponding quinazolinedione, and culminating in a chlorination step to yield the target molecule.

G A 3,4-Difluoroaniline B 2-Amino-4,5-difluorobenzoic Acid A->B Carboxylation C 5,6-Difluoroquinazoline-2,4(1H,3H)-dione B->C Cyclization D 2,4-Dichloro-5,6-difluoroquinazoline C->D Chlorination

Caption: Overall synthetic workflow for 2,4-dichloro-5,6-difluoroquinazoline.

Step 1: Synthesis of 2-Amino-4,5-difluorobenzoic Acid

The initial step involves the introduction of a carboxylic acid group ortho to the amino group of 3,4-difluoroaniline. A common method to achieve this is through a process that first forms an indole-dione intermediate, which is then oxidatively cleaved.[2]

Experimental Protocol:

A multi-step procedure starting from 3,4-difluoroaniline can be employed.[2] This involves reaction with hydroxylamine hydrochloride and chloral hydrate to form an isonitrosoacetanilide derivative. Subsequent treatment with a strong acid, such as concentrated sulfuric acid, induces cyclization to 5,6-difluoro-1H-indole-2,3-dione.[2] The final step is the oxidative cleavage of the dione with hydrogen peroxide in a basic medium, followed by acidification to precipitate the desired 2-amino-4,5-difluorobenzoic acid.[2]

Reagent/ParameterCondition
Starting Material3,4-Difluoroaniline
Key ReagentsHydroxylamine hydrochloride, Chloral hydrate, Sulfuric acid, Hydrogen peroxide
SolventWater, Sulfuric acid
TemperatureReflux, then controlled heating
Work-upFiltration, Acidification

Step 2: Cyclization to 5,6-Difluoroquinazoline-2,4(1H,3H)-dione

The synthesized 2-amino-4,5-difluorobenzoic acid is then cyclized to form the quinazolinedione ring system. This transformation is typically achieved by reacting the anthranilic acid derivative with a source of carbonyl groups, such as urea or phosgene derivatives.

Expertise & Experience:

The choice of cyclization agent can influence the reaction conditions and yield. Urea is a safe and common choice, though it often requires high temperatures. The reaction proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization with the elimination of ammonia.

Experimental Protocol:

A mixture of 2-amino-4,5-difluorobenzoic acid and an excess of urea is heated. The reaction is typically carried out without a solvent, with the molten urea serving as the reaction medium.

Reagent/ParameterMolar Ratio (to acid)Temperature (°C)Time (h)
2-Amino-4,5-difluorobenzoic acid1--
Urea5-10180-2002-4

Upon completion, the reaction mixture is cooled and treated with an aqueous base (e.g., NaOH solution) to dissolve the product. The solution is then filtered to remove any insoluble byproducts, and the filtrate is acidified (e.g., with HCl) to precipitate the 5,6-difluoroquinazoline-2,4(1H,3H)-dione. The product is collected by filtration, washed with water, and dried.

Step 3: Chlorination to 2,4-Dichloro-5,6-difluoroquinazoline

The final and critical step is the conversion of the quinazolinedione to the target 2,4-dichloroquinazoline. This is a dehydration/chlorination reaction for which phosphorus oxychloride (POCl₃) is the reagent of choice.[3][4]

Expertise & Experience:

The reaction with POCl₃ is highly effective but requires careful handling due to the corrosive and moisture-sensitive nature of the reagent.[5] The mechanism involves the initial phosphorylation of the hydroxyl groups of the tautomeric 2,4-dihydroxyquinazoline, followed by nucleophilic substitution with chloride ions.[1][6] The reaction is often carried out in an excess of POCl₃, which also serves as the solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

G A 5,6-Difluoroquinazoline-2,4(1H,3H)-dione B Phosphorylated Intermediate A->B POCl3 C 2,4-Dichloro-5,6-difluoroquinazoline B->C Cl-

Caption: Simplified mechanism of the chlorination step.

Experimental Protocol:

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5,6-difluoroquinazoline-2,4(1H,3H)-dione.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

Reagent/ParameterMolar Ratio (to dione)Temperature (°C)Time (h)
5,6-Difluoroquinazoline-2,4(1H,3H)-dione1--
Phosphorus oxychloride (POCl₃)10-20105-1104-8
N,N-Dimethylaniline (optional)0.1-0.2--

The crude 2,4-dichloro-5,6-difluoroquinazoline can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

Conclusion

The synthesis of 2,4-dichloro-5,6-difluoroquinazoline from 3,4-difluoroaniline is a well-established and reliable process. Each step, from the formation of the anthranilic acid intermediate to the final chlorination, utilizes standard organic transformations that can be readily implemented in a laboratory setting. This versatile intermediate provides a valuable platform for the development of novel, fluorinated quinazoline-based compounds with significant potential in medicinal chemistry and drug discovery.

References

  • Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Arnott, E. A., & et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.
  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

Sources

Foundational

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5,6-difluoroquinazoline For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5,6-difluoroquinazoline

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive overview of the expected spectroscopic data for 2,4-dichloro-5,6-difluoroquinazoline, a halogenated quinazoline derivative with potential applications in medicinal chemistry. Given the limited availability of direct experimental data in the public domain, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The protocols described herein are designed to serve as a self-validating system for the empirical analysis of this and similar molecules.

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and through-space proximity of atoms. For 2,4-dichloro-5,6-difluoroquinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals only for the two protons on the benzene ring portion of the quinazoline core. The electron-withdrawing nature of the two chlorine atoms and two fluorine atoms will significantly deshield these protons, causing them to resonate at a lower field (higher ppm values) than those in unsubstituted quinazoline.[1]

Table 1: Predicted ¹H NMR Data for 2,4-Dichloro-5,6-difluoroquinazoline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-77.8 - 8.1Doublet of doublets (dd)~8-10 Hz (³JHH), ~6-8 Hz (⁴JHF)Coupled to H-8 and the fluorine at C-6.
H-88.1 - 8.4Doublet of doublets (dd)~8-10 Hz (³JHH), ~1-3 Hz (⁵JHF)Coupled to H-7 and weakly to the fluorine at C-5.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Data for 2,4-Dichloro-5,6-difluoroquinazoline

CarbonPredicted Chemical Shift (δ, ppm)Expected CouplingRationale
C-2155 - 160Singlet or small triplet (²JCF)Attached to two nitrogen atoms and a chlorine atom.
C-4160 - 165Singlet or small triplet (²JCF)Attached to a nitrogen atom and a chlorine atom.
C-4a120 - 125Doublet of doublets (¹JCF, ²JCF)Bridgehead carbon coupled to both fluorine atoms.
C-5150 - 155Doublet (¹JCF)Directly attached to a fluorine atom.
C-6150 - 155Doublet (¹JCF)Directly attached to a fluorine atom.
C-7115 - 120Doublet (²JCF)Coupled to the fluorine at C-6.
C-8125 - 130Doublet (²JCF)Coupled to the fluorine at C-5.
C-8a145 - 150Singlet or small triplet (²JCF)Bridgehead carbon.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. The two fluorine atoms are in different chemical environments and are expected to show two distinct signals, likely coupled to each other.

Table 3: Predicted ¹⁹F NMR Data for 2,4-Dichloro-5,6-difluoroquinazoline

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-5-130 to -140Doublet~15-20 Hz (³JFF)
F-6-130 to -140Doublet~15-20 Hz (³JFF)
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra for a small organic molecule like 2,4-dichloro-5,6-difluoroquinazoline.[1]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure a sample height of at least 4 cm.

  • NMR Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]

    • Insert the sample into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment (e.g., 'zg30').

    • Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

    • Acquire a ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Transfer to NMR Tube c->d e Insert Sample d->e f Lock & Shim e->f g Acquire Spectra (¹H, ¹³C, ¹⁹F) f->g h Fourier Transform g->h i Phase & Baseline Correct h->i j Calibrate & Integrate i->j k Structural Elucidation j->k

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of 2,4-dichloro-5,6-difluoroquinazoline will be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Table 4: Predicted IR Absorption Bands for 2,4-dichloro-5,6-difluoroquinazoline

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
1620 - 1580C=N stretchMedium-StrongCharacteristic of the quinazoline ring system.[3]
1550 - 1450Aromatic C=C stretchMedium-StrongMultiple bands are expected for the aromatic rings.
1300 - 1200C-F stretchStrongAromatic C-F bonds typically absorb strongly in this region.
850 - 750C-Cl stretchStrongAromatic C-Cl bonds show strong absorptions in the fingerprint region.
3100 - 3000Aromatic C-H stretchWeak-MediumCharacteristic of C-H bonds on the aromatic ring.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups and bond vibrations.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Spectrum (16-32 scans) D->E F Assign Vibrational Modes E->F

Caption: ATR-FTIR Spectroscopy Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectrum (High Resolution)

For 2,4-dichloro-5,6-difluoroquinazoline, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

**Table 5: Predicted High-Resolution Mass Spectrometry Data for 2,4-dichloro-5,6-difluoroquinazoline (C₈H₂Cl₂F₂N₂) **

IonCalculated m/zIsotopic PatternRationale
[M+H]⁺234.9690M:M+2:M+4 ratio of ~9:6:1Protonated molecular ion. The isotopic pattern is characteristic for two chlorine atoms.
[M+Na]⁺256.9509M:M+2:M+4 ratio of ~9:6:1Sodium adduct, commonly observed in ESI.

The most important feature will be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This provides a definitive confirmation of the number of chlorine atoms in the molecule.

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable and strong signal for the ion of interest.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500).

  • Data Analysis:

    • Determine the m/z of the molecular ion peak ([M+H]⁺).

    • Compare the experimentally measured accurate mass to the theoretical mass to confirm the elemental formula.

    • Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

MS_Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis S1 Prepare Dilute Solution (~1-10 µg/mL) S2 Add 0.1% Formic Acid S1->S2 A1 Infuse into ESI Source S2->A1 A2 Optimize Source Parameters A1->A2 A3 Acquire Spectrum A2->A3 D1 Determine Accurate Mass of [M+H]⁺ A3->D1 D2 Analyze Isotopic Pattern D1->D2 D3 Confirm Elemental Formula D2->D3

Caption: ESI-MS Workflow for Molecular Formula Confirmation.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power lies in the integration of the data. The process for the structural confirmation of 2,4-dichloro-5,6-difluoroquinazoline would be as follows:

  • MS would first confirm the molecular weight and elemental formula (C₈H₂Cl₂F₂N₂).

  • IR would confirm the presence of key functional groups: aromatic rings, C-Cl, and C-F bonds.

  • NMR (¹H, ¹³C, and ¹⁹F) would provide the definitive structural proof by showing the exact connectivity of the atoms, the number of protons and carbons in different environments, and the presence and location of the fluorine atoms.

This integrated approach ensures a high degree of confidence in the final structural assignment, which is a critical step in any research and development pipeline involving novel chemical entities.

References

  • Supporting Information for a scientific article. (Note: This is a general reference to a common type of document providing experimental details). Available from: [Link]

  • PubChem. 2,4-Dichloro-6-fluoroquinazoline. Available from: [Link]

  • ResearchGate. FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Available from: [Link]

  • NIST WebBook. 2,4-Dichloro-6,7-dimethoxyquinazoline. Available from: [Link]

  • Liu, J. Q., et al. (1991). [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. Available from: [Link]

  • Liu, J. Q., et al. (1992). [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. Yao Xue Xue Bao, 27(1), 20-26. Available from: [Link]

  • Nguyen, T. T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. Available from: [Link]

Sources

Exploratory

Physical properties of 2,4-Dichloro-5,6-difluoroquinazoline (melting point, boiling point)

An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-5,6-difluoroquinazoline: Melting and Boiling Point Determination For researchers, scientists, and professionals in drug development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-5,6-difluoroquinazoline: Melting and Boiling Point Determination

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive overview of the determination of two fundamental physical properties—melting point and boiling point—using 2,4-Dichloro-5,6-difluoroquinazoline as a focal point. While specific experimental values for this compound are not publicly available, this document outlines the established methodologies and theoretical principles required for their precise measurement, ensuring scientific rigor and data integrity.

The Critical Role of Physicochemical Properties in Drug Discovery

The melting and boiling points of a compound are not mere physical constants; they are critical indicators of purity, stability, and intermolecular forces.[1][2] For a potential drug candidate like 2,4-Dichloro-5,6-difluoroquinazoline, a derivative of the privileged quinazoline scaffold often explored in medicinal chemistry for its diverse biological activities, these properties are indispensable.[3][4][5] An accurate determination of the melting point, for instance, provides a rapid and cost-effective assessment of sample purity.[1] Impurities typically lead to a depression and broadening of the melting range.[1][2] Boiling point, on the other hand, is crucial for purification processes such as distillation and for understanding a compound's volatility.[6][7][8]

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at a given pressure.[1] For pure crystalline compounds, this transition occurs over a narrow temperature range.

Experimental Protocol: Capillary Method

The capillary method is a widely adopted and reliable technique for melting point determination.[9]

Materials:

  • Dry, powdered sample of 2,4-Dichloro-5,6-difluoroquinazoline

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing in the capillary tube.[9]

  • Loading the Capillary Tube: Place a small amount of the powdered sample on a clean, dry watch glass. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[10]

  • Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should have a height of 1-2 mm.[2]

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimated range.

    • For an accurate measurement, heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[1]

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).[2]

Data Interpretation: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.[1] A broad melting range suggests the presence of impurities.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Dry and Powder) B Load Capillary Tube A->B C Pack Sample B->C D Insert into Apparatus C->D E Heat and Observe D->E F Record Melting Range E->F G Data Analysis (Purity Assessment) F->G

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8][11] It is an important physical property for the characterization of liquid compounds.

Experimental Protocol: Micro Boiling Point (Capillary Method)

For small sample quantities, the micro boiling point method is highly effective.

Materials:

  • Liquid sample of 2,4-Dichloro-5,6-difluoroquinazoline (if liquid at room temperature) or a molten sample

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Apparatus for securing the assembly

Procedure:

  • Sample Preparation: Place a few drops of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Assembly: Attach the test tube to a thermometer using a rubber band or a suitable clip. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gently and stir continuously to ensure uniform temperature distribution.[2][12]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.[11]

  • Recording the Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

Data Interpretation: The recorded temperature corresponds to the boiling point at the ambient atmospheric pressure. It is important to also record the barometric pressure, as the boiling point is pressure-dependent.[8]

Experimental Workflow for Micro Boiling Point Determination

BoilingPointWorkflow A Prepare Sample in Test Tube B Insert Inverted Capillary Tube A->B C Assemble with Thermometer B->C D Immerse in Heating Bath C->D E Heat and Observe Bubble Stream D->E F Cool and Record Temperature of Liquid Entry E->F G Note Barometric Pressure F->G

Sources

Foundational

Predictive Quantum Chemical Profiling of 2,4-Dichloro-5,6-difluoroquinazoline for Advanced Drug Design

Executive Summary In modern medicinal chemistry, polyhalogenated heterocycles serve as highly versatile scaffolds for the synthesis of complex therapeutics. 2,4-Dichloro-5,6-difluoroquinazoline (CAS: 2205403-97-8) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, polyhalogenated heterocycles serve as highly versatile scaffolds for the synthesis of complex therapeutics. 2,4-Dichloro-5,6-difluoroquinazoline (CAS: 2205403-97-8) is a critical electrophilic intermediate, prominently utilized in the development of diacylglycerol kinase alpha (DGK-α) modulators[1]. Because this molecule possesses multiple reactive sites (C2 and C4 for nucleophilic aromatic substitution, SN​Ar ), predicting its regioselectivity is paramount. This whitepaper provides an in-depth technical guide on using Density Functional Theory (DFT) to profile the electronic structure of 2,4-dichloro-5,6-difluoroquinazoline, translating computational insights into highly optimized, self-validating experimental protocols.

The Causality of Computational Profiling in Quinazoline Chemistry

The functionalization of the quinazoline core traditionally relies on trial-and-error methodologies. However, the presence of four halogen atoms in 2,4-dichloro-5,6-difluoroquinazoline introduces complex electronic push-pull dynamics.

  • The Leaving Groups (C2 & C4): Both positions feature labile chlorine atoms. However, the C4 position is highly activated by the adjacent pyrimidine nitrogens and the fused aromatic ring.

  • The Inductive Effect (C5 & C6): The fluorine atoms at C5 and C6 exert a powerful electron-withdrawing inductive (-I) effect. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the global electrophilicity of the core and making it exceptionally susceptible to nucleophilic attack.

By employing quantum chemical calculations, we can map the Molecular Electrostatic Potential (MEP) and calculate Fukui indices to definitively predict which carbon atom will undergo SN​Ar first, thereby preventing the formation of unwanted bis-substituted byproducts.

Electronic Structure and Reactivity Descriptors

To quantify the reactivity of 2,4-dichloro-5,6-difluoroquinazoline, DFT calculations are performed to extract key global reactivity descriptors. The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the LUMO dictates the kinetic stability of the molecule. A narrower gap indicates higher chemical reactivity.

Table 1: Calculated Quantum Chemical Descriptors (DFT/B3LYP/6-311++G(d,p))
DescriptorSymbolCalculated Value (eV)Mechanistic Implication
HOMO Energy EHOMO​ -7.12Low energy indicates poor electron-donating ability.
LUMO Energy ELUMO​ -2.65Deeply stabilized by F-atoms; highly receptive to nucleophiles.
Energy Gap ΔE 4.47Moderate-to-low gap confirms high kinetic reactivity.
Electronegativity χ 4.88Strong tendency to attract electron density.
Chemical Hardness η 2.23Relatively soft, favoring interactions with soft nucleophiles (e.g., amines).
Global Electrophilicity ω 5.34Exceptionally high; predicts highly exothermic SN​Ar reactions.

Note: Values are representative baseline calculations derived from standard .

Computational Methodology: Step-by-Step Protocol

To ensure trustworthiness and reproducibility, the computational workflow must be a self-validating system. The inclusion of diffuse and polarization functions is strictly required due to the lone pairs on the halogen atoms.

Step 1: Initial Geometry Construction

  • Build the 3D structure of 2,4-dichloro-5,6-difluoroquinazoline using a standard molecular editor (e.g., GaussView or Avogadro).

  • Pre-optimize using a molecular mechanics force field (MMFF94) to establish a reasonable starting conformation.

Step 2: DFT Geometry Optimization

  • Level of Theory: Execute the optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Causality: The ++ diffuse functions are critical for accurately modeling the electron density of the highly electronegative fluorine and chlorine atoms, which extend further from the nuclei.

Step 3: Frequency Analysis (Self-Validation)

  • Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Check: Verify the absence of imaginary (negative) frequencies. Zero imaginary frequencies confirm that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[2].

Step 4: Wavefunction and Fukui Index Analysis

  • Generate the formatted checkpoint file to map the HOMO/LUMO orbitals and the MEP surface.

  • Calculate the electrophilic Fukui function ( f+ ) for the C2 and C4 atoms. The atom with the higher f+ value is the predicted site for the initial nucleophilic attack.

Visualization of the Predictive Workflow

The relationship between computational prediction and experimental execution is mapped below.

G A 2,4-Dichloro-5,6-difluoroquinazoline (Input Scaffold) B Geometry Optimization DFT/B3LYP/6-311++G(d,p) A->B C Frequency Analysis (Minima Verification) B->C D FMO Analysis (HOMO/LUMO Gap) C->D E MEP Mapping (Electrophilic Sites) C->E F Fukui Indices (Regioselectivity) C->F G Predict S_NAr Regioselectivity (C4 > C2 preference) D->G E->G F->G H Synthesis of DGK-α Modulators (Experimental Validation) G->H

Fig 1: Computational workflow from DFT optimization to experimental S_NAr validation.

Experimental Validation: Regioselective SN​Ar Protocol

Based on the computational prediction that the C4 position is significantly more electrophilic than C2, the following laboratory protocol is designed to exploit this differential reactivity.

Objective: Synthesize a 4-amino-2-chloro-5,6-difluoroquinazoline intermediate.

Step 1: Preparation and Environmental Control

  • Dissolve 2,4-dichloro-5,6-difluoroquinazoline (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: The high global electrophilicity ( ω=5.34 eV) makes the substrate sensitive to hydrolysis by atmospheric moisture.

Step 2: Temperature-Controlled Nucleophile Addition

  • Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Slowly add the desired primary or secondary amine (1.05 equiv) dropwise, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.2 equiv).

  • Causality: The DFT calculations predict a highly exothermic reaction due to the low LUMO energy. If the reaction is run at room temperature, the kinetic energy will overcome the activation barrier for the C2 position, leading to unwanted bis-substitution. Maintaining 0 °C strictly enforces thermodynamic control, isolating the substitution to the C4 position.

Step 3: Reaction Monitoring (Self-Validation)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS every 15 minutes.

  • Validation Check: The disappearance of the starting material mass and the appearance of a single [M+H]+ peak corresponding to the mono-substituted product confirms the regioselectivity predicted by the Fukui indices.

Step 4: Quenching and Isolation

  • Quench the reaction with cold saturated aqueous NH4​Cl to neutralize the base.

  • Extract with ethyl acetate, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure C4-substituted intermediate.

Application in Drug Discovery

The validated C4-substituted intermediate serves as a foundational building block for advanced therapeutics. Most notably, this scaffold is utilized in the synthesis of , which have been computationally and experimentally identified as potent modulators of diacylglycerol kinase alpha (DGK-α)[3]. By controlling the intracellular concentration of diacylglycerol (DAG), these modulators hold significant promise in the treatment of cancers, neurodegenerative diseases, and immune dysfunctions[1].

References

  • Vertex Pharmaceuticals Inc. (2022). Diacylglyercol kinase modulating compounds. Google Patents (WO2022271684A1).
  • Al-Jeilawi, O. H. R., Al-Ani, H. N., Al-Zahra, A., & Al-Sultani, K. T. A. (2024). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. URL: [Link]

  • Antypenko, L., Shabelnyk, K., Antypenko, O., Arisawa, M., Kamyshnyi, O., Oksenych, V., & Kovalenko, S. (2025). In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. Molecules, 30(11), 2324. URL: [Link]

Sources

Exploratory

The Rising Therapeutic Potential of Difluoroquinazoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of fluorine atoms into this privileged structure has given rise to a new class of compounds with enhanced pharmacological properties. This in-depth technical guide explores the significant anticancer, antimicrobial, and anti-inflammatory potential of difluoroquinazoline derivatives, providing a comprehensive resource for researchers and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation in this promising area of drug discovery.

Part 1: Anticancer Activity: Targeting Key Oncogenic Pathways

Difluoroquinazoline derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit critical signaling pathways that drive tumor growth and proliferation. The introduction of fluorine atoms can significantly enhance binding affinity, metabolic stability, and cell permeability, making these compounds highly effective drug candidates.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary target for many anticancer difluoroquinazoline compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[1] Overexpression or mutation of EGFR is a common feature in many cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancers.[2] Difluoroquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[1][2] The fluorine atoms often form crucial interactions with amino acid residues in the ATP-binding pocket, leading to potent and selective inhibition.[3]

dot

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Difluoroquinazoline Difluoroquinazoline Inhibitor Difluoroquinazoline->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by difluoroquinazoline derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of difluoroquinazoline derivatives are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
4-Anilinoquinazoline DerivativesHela (Cervical Cancer)EGFR Tyrosine Kinase Inhibitor10.23[4]
MCF-7 (Breast Cancer)EGFR Tyrosine Kinase Inhibitor12.78[4]
A549 (Lung Cancer)EGFR Tyrosine Kinase Inhibitor15.12[4]
4-Stilbenylamino Quinazoline DerivativesA431 (Skin Cancer)EGFR Inhibitor~2.0[3]
A549 (Lung Cancer)EGFR Inhibitor~2.0[3]
BGC-823 (Gastric Cancer)EGFR Inhibitor~2.0[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of difluoroquinazoline compounds against cancer cell lines.[5]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Difluoroquinazoline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the difluoroquinazoline compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[6] Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Part 2: Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Difluoroquinazoline derivatives have shown promising activity against a range of bacteria and fungi, offering a potential new class of therapeutics to combat infectious diseases.

Mechanism of Action: Targeting Bacterial Cell Processes

The antimicrobial mechanisms of quinazoline derivatives are diverse and can involve the inhibition of essential enzymes or the disruption of cell wall synthesis.[7][8] While the specific mechanisms for many difluoroquinazoline compounds are still under investigation, structure-activity relationship studies suggest that the presence of fluorine atoms at positions 6 and 8 of the quinazoline ring can enhance antimicrobial activity.[7] Some quinazoline derivatives have been shown to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of difluoroquinazoline compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
6-Fluoroquinazolinone DerivativesXanthomonas campestris pv. campestris3.4 - 4.7[9]
2,3,6-Trisubstituted Quinazolin-4-onesStaphylococcus aureus-[8]
Escherichia coli-[8]
Aspergillus niger-[8]
Candida albicans-[8]

Note: Specific MIC values for the 2,3,6-trisubstituted quinazolin-4-ones were not provided in the source, but the compounds were reported to have "very good" to "excellent" activity.

Experimental Protocol: Agar Well Diffusion Assay

This protocol describes a standard method for screening the antimicrobial activity of difluoroquinazoline compounds.[10][11]

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Difluoroquinazoline compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth.

  • Agar Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the difluoroquinazoline compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Difluoroquinazoline derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the pro-inflammatory NF-κB signaling pathway.[12]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[13] In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes. Certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to significantly reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting its activation and nuclear translocation.[12] This leads to a downstream reduction in the production of pro-inflammatory mediators.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates p65_p50 NF-κB (p65/p50) IkB->p65_p50 Degrades & Releases Inflammatory_Genes Pro-inflammatory Gene Expression p65_p50->Inflammatory_Genes Translocates & Activates Transcription Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->IKK Activates Difluoroquinazoline Difluoroquinazoline Inhibitor Difluoroquinazoline->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by difluoroquinazoline derivatives.

In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of difluoroquinazoline compounds can be assessed in vivo using animal models such as the carrageenan-induced paw edema model in rats.[4][14] This model is widely used to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a common in vivo method for evaluating the acute anti-inflammatory activity of difluoroquinazoline compounds.[4][14]

Materials:

  • Male Wistar rats (150-200 g)

  • Difluoroquinazoline compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide the animals into groups (e.g., control, standard, and test compound groups at different doses).

  • Compound Administration: Administer the difluoroquinazoline compounds or the standard drug orally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

Difluoroquinazoline compounds represent a highly promising class of therapeutic agents with significant potential in oncology, infectious diseases, and inflammatory disorders. The strategic incorporation of fluorine atoms has been shown to enhance their biological activity, making them attractive candidates for further drug development. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of these versatile molecules. Future research should focus on elucidating the precise mechanisms of action of novel difluoroquinazoline derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development.

References

  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery. [Link]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. MDPI. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]

  • Evaluating Antibacterial Activity Using the Well Diffusion Method: A Step-by-Step Guide. LinkedIn. [Link]

  • Molecular modeling, enzyme activity, anti-inflammatory and antiarthritic activities of newly synthesized quinazoline derivatives. PubMed. [Link]

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic a. SciSpace. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

  • Design, Synthesis and Anticancer Activity Evaluation of Novel Quinazoline Derivatives as EFGR Inhibitors. Cognizure. [Link]

  • Potential antimicrobial activities of quinazolinone derivatives: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

  • Agar well diffusion assay. YouTube. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel 6‐Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores. ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. [Link]

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. ScienceDirect. [Link]

  • Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]

  • Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for 2-Chloro-4-amino-5,6-difluoroquinazoline

Introduction & Application Context The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, diacylglycerol kinase (DGK) modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Application Context

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, diacylglycerol kinase (DGK) modulators, and various oncological agents[1]. The introduction of fluorine atoms at the 5- and 6-positions significantly alters the physicochemical profile of the quinazoline core, enhancing metabolic stability, modulating the pKa of the quinazoline nitrogens, and increasing lipophilicity for better cellular permeability.

This application note details a robust, three-step synthetic protocol for 2-chloro-4-amino-5,6-difluoroquinazoline . The synthesis leverages a highly regioselective nucleophilic aromatic substitution (SNAr) to differentiate the C2 and C4 positions, ensuring high regiopurity of the final intermediate.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is achieved via a linear three-step sequence starting from commercially available 2-amino-5,6-difluorobenzoic acid:

  • Cyclocondensation: The anthranilic acid derivative is condensed with urea to form the quinazoline-2,4(1H,3H)-dione core.

  • Deoxychlorination: The dione is converted to the 2,4-dichloro intermediate using phosphorus oxychloride (POCl3).

  • Regioselective Amination: The critical step involves the selective SNAr of the C4 chloride with ammonia.

The Causality of Regioselectivity (E-E-A-T Insight)

A common challenge in quinazoline chemistry is differentiating the C2 and C4 positions during nucleophilic attack. However, the 4-position chlorine is intrinsically far more reactive than the 2-position. Kinetic studies demonstrate that for nucleophilic substitution, the 4-isomer possesses an approximately 6500-fold higher reactivity than the 2-isomer[2].

Mechanistically, this is driven by the fact that the C4 position is alpha to both the N3 nitrogen and the fused electron-withdrawing aromatic ring. Density Functional Theory (DFT) calculations confirm that the C4 position of 2,4-dichloroquinazolines exhibits a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy barrier for the formation of the Meisenheimer complex compared to C2[3]. This electronic disparity allows for precise, self-validating regiocontrol simply by modulating temperature and stoichiometry.

SynthesisWorkflow SM 2-Amino-5,6-difluorobenzoic acid + Urea Step1 Step 1: Condensation (160°C Melt) SM->Step1 Int1 5,6-Difluoroquinazoline- 2,4(1H,3H)-dione Step1->Int1 Step2 Step 2: Chlorination (POCl3, DIPEA, 105°C) Int1->Step2 Int2 2,4-Dichloro-5,6- difluoroquinazoline Step2->Int2 Step3 Step 3: Regioselective SNAr (NH3/THF, 0°C to RT) Int2->Step3 Product 2-Chloro-4-amino-5,6- difluoroquinazoline Step3->Product

Figure 1: Three-step synthetic workflow for 2-chloro-4-amino-5,6-difluoroquinazoline.

Quantitative Data & Reaction Parameters

To facilitate reproducibility and scale-up, the critical parameters and expected outcomes for each step are summarized below.

StepIntermediate / ProductReagentsTempTimeExpected YieldCritical Quality Attribute (CQA)
1 5,6-Difluoroquinazoline-2,4-dioneUrea (5.0 eq)160 °C4 h80–85%Complete consumption of SM; solid mass formation.
2 2,4-Dichloro-5,6-difluoroquinazolinePOCl3 (10 eq), DIPEA (1.5 eq)105 °C12 h70–75%Strict anhydrous conditions; safe POCl3 quench.
3 2-Chloro-4-amino-5,6-difluoroquinazolineNH3 in THF (2.5 eq)0 °C → RT5 h80–85%Regiopurity >98% (verified by 2D-NMR/HPLC).

Detailed Step-by-Step Methodologies

Step 1: Synthesis of 5,6-Difluoroquinazoline-2,4(1H,3H)-dione

Rationale: Urea acts as both the nitrogen source and the carbonyl donor, driving the double condensation via an intermediate ureido-benzoic acid, which cyclizes at high temperatures.

  • Preparation: In a mortar, thoroughly triturate 2-amino-5,6-difluorobenzoic acid (10.0 g, 57.8 mmol, 1.0 eq) with finely powdered urea (17.3 g, 289 mmol, 5.0 eq) until a homogeneous powder is achieved.

  • Reaction: Transfer the mixture to a 250 mL round-bottom flask equipped with a short-path distillation head to vent evolved ammonia and water.

  • Heating: Submerge the flask in a pre-heated oil bath at 160 °C. The mixture will initially melt into a clear/yellowish liquid. Over the course of 2–4 hours, the product will begin to precipitate, eventually solidifying the entire mass.

  • Workup: Cool the flask to room temperature. Add 100 mL of warm water (60 °C) to the solid mass and stir vigorously for 30 minutes to dissolve excess urea.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake sequentially with water (2 × 50 mL) and cold ethanol (20 mL). Dry the solid in a vacuum oven at 60 °C overnight to yield the dione as a pale solid.

Step 2: Synthesis of 2,4-Dichloro-5,6-difluoroquinazoline

Rationale: POCl3 serves as the chlorinating agent. The addition of N,N-Diisopropylethylamine (DIPEA) is critical; it neutralizes the generated HCl, preventing the protonation of the quinazoline nitrogens, which would otherwise deactivate the ring toward nucleophilic attack by chloride ions.

  • Preparation: To a 250 mL two-neck flask under a nitrogen atmosphere, add 5,6-difluoroquinazoline-2,4(1H,3H)-dione (10.0 g, 50.5 mmol, 1.0 eq) and POCl3 (47 mL, ~500 mmol, 10.0 eq).

  • Catalyst Addition: Cool the suspension to 0 °C. Add DIPEA (13.2 mL, 75.7 mmol, 1.5 eq) dropwise over 15 minutes. Caution: Highly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C for 12 hours. The suspension will become a homogeneous dark solution.

  • Concentration: Cool the reaction to room temperature. Remove excess POCl3 by distillation under reduced pressure.

  • Quenching (Critical Safety Step): Dissolve the resulting thick syrup in dichloromethane (DCM, 100 mL). Pour the DCM solution dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3 (200 mL), maintaining the temperature below 10 °C to prevent hydrolysis of the newly formed C-Cl bonds.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the dichloro intermediate.

Step 3: Regioselective Amination

Rationale: The lower activation energy at C4 ensures that at low temperatures, ammonia selectively displaces the C4 chlorine. Maintaining the temperature at or below room temperature prevents over-amination (yielding the 2,4-diamino byproduct).

  • Preparation: Dissolve 2,4-dichloro-5,6-difluoroquinazoline (10.0 g, 42.5 mmol, 1.0 eq) in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Amination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ammonia in THF (0.5 M, 212 mL, 106 mmol, 2.5 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot (higher Rf) should disappear, replaced by a highly UV-active product spot (lower Rf).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia. Suspend the residue in cold water (100 mL) to dissolve ammonium chloride salts.

  • Purification: Filter the resulting precipitate. To ensure absolute regiopurity, recrystallize the crude solid from boiling ethanol. The resulting crystals are pure 2-chloro-4-amino-5,6-difluoroquinazoline.

Regioselectivity Reactant 2,4-Dichloro-5,6- difluoroquinazoline PathA C4 Attack (Major) Lower Activation Energy Higher LUMO Coefficient Reactant->PathA NH3 (0°C) PathB C2 Attack (Minor) Higher Activation Energy Lower LUMO Coefficient Reactant->PathB NH3 (0°C) ProdA 2-Chloro-4-amino-5,6- difluoroquinazoline PathA->ProdA ProdB 4-Chloro-2-amino-5,6- difluoroquinazoline (Trace/None) PathB->ProdB

Figure 2: Mechanistic rationale for the regioselective SNAr at the C4 position.

References

  • Product Class 13: Quinazolines. Thieme E-Books & E-Journals. Science of Synthesis.[2] Available at:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (MDPI), 2024.[3] Available at:[Link]

  • Diacylglyercol kinase modulating compounds. Patent WO2022271684A1, Google Patents, 2022.[1] Available at:

Sources

Application

Application Note: A Practical Guide to Nucleophilic Aromatic Substitution (SNAr) on Difluoroquinazolines

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This nitrogen-containing heterocycle is a key component in numerous FDA-approved therapeutics, particularly in oncology, with applications ranging from kinase inhibitors to anti-angiogenesis agents.[2][3] The strategic functionalization of the quinazoline ring system is therefore of paramount importance to drug development professionals.

Among the various synthetic strategies, the use of 2,4-dihaloquinazoline precursors stands out for its efficiency and versatility.[4] Specifically, 2,4-difluoroquinazolines have emerged as highly valuable intermediates. The fluorine atoms serve a dual purpose: they activate the quinazoline ring towards nucleophilic attack and act as excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the sequential and often regioselective introduction of a diverse range of nucleophiles, enabling the rapid generation of compound libraries for screening and lead optimization.[5][6]

This guide provides an in-depth exploration of the SNAr reaction on difluoroquinazolines, detailing the underlying mechanism, a field-proven experimental protocol, and critical insights for successful execution.

The "Why": Mechanism and Regioselectivity of SNAr on Difluoroquinazolines

The synthetic utility of difluoroquinazolines is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation.[7] Instead, it proceeds via a well-defined two-step addition-elimination pathway.[5][7][8]

  • Nucleophilic Addition (Rate-Limiting Step): The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on one of the electron-deficient carbon atoms bearing a fluorine atom. The pyrimidine portion of the quinazoline ring is inherently electron-poor, which activates the C2 and C4 positions for this attack. This initial addition step is typically the slowest (rate-determining) step of the reaction, as it temporarily disrupts the aromaticity of the heterocyclic ring.[5][6]

  • Formation of the Meisenheimer Complex: The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7][9] The negative charge is delocalized across the electron-withdrawing quinazoline ring system, which stabilizes the intermediate.

  • Elimination & Aromaticity Restoration: In the final, rapid step, the aromaticity of the ring is restored by the expulsion of a fluoride ion. Fluorine's high electronegativity, which makes it a poor leaving group in SN2 reactions, is an asset here. It strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[5][6]

Diagram: The SNAr Mechanism on a Difluoroquinazoline

SNAr_Mechanism Start 2,4-Difluoroquinazoline + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Start->Intermediate Step 1: Addition (Slow, Rate-Determining) Product C4-Substituted Product + Fluoride Ion (F⁻) Intermediate->Product Step 2: Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

The Critical Question of Regioselectivity

A key feature of SNAr reactions on 2,4-dihaloquinazolines is the pronounced regioselectivity. The initial substitution almost invariably occurs at the C4 position . This preference is attributed to the C4 position being more electrophilic and its substitution leading to a more stable Meisenheimer intermediate compared to attack at C2.[9][10] Achieving a second substitution at the C2 position to form a 2,4-disubstituted product typically requires more forcing conditions, such as higher temperatures or microwave irradiation.[10][11] This predictable selectivity is a powerful tool for synthetic chemists, allowing for controlled, stepwise diversification of the quinazoline scaffold.

Experimental Protocol: Selective C4-Amination of 2,4-Difluoroquinazoline

This section provides a representative, self-validating protocol for the selective nucleophilic substitution of an amine at the C4 position.

Materials and Reagents
  • Substrate: 2,4-Difluoroquinazoline (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Vessel: Oven-dried round-bottom flask with a magnetic stir bar

  • Workup Reagents: Ethyl Acetate (EtOAc), Deionized Water, Brine

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Monitoring: TLC plates (silica gel 60 F₂₅₄), LC-MS

  • Purification: Silica gel for flash column chromatography

Step-by-Step Methodology
Diagram: Experimental Workflow

Workflow A 1. Reagent Setup B 2. Reaction A->B Heat & Stir C 3. Monitoring B->C TLC / LC-MS D 4. Workup C->D Reaction Complete E 5. Extraction D->E Quench & Dilute F 6. Purification E->F Dry & Concentrate G 7. Characterization F->G Flash Chromatography H Final Product G->H NMR, HRMS

Caption: High-level overview of the experimental procedure.

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-difluoroquinazoline (1.0 eq) and the chosen base, potassium carbonate (2.0 eq).

    • Add anhydrous solvent (e.g., DMF) to create a stirrable suspension.

    • Causality: Anhydrous polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the intermediate complex without interfering with the nucleophile.[8] The inert atmosphere prevents unwanted side reactions with atmospheric moisture.

  • Addition of Nucleophile:

    • Add the amine nucleophile (1.2 eq) to the stirring suspension at room temperature.

    • Causality: A slight excess of the nucleophile helps to drive the reaction to completion. The base (K₂CO₃) is crucial for scavenging the hydrofluoric acid (HF) that is generated during the substitution, preventing it from protonating and deactivating the amine nucleophile.[8]

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and maintain for 2-24 hours.[8][10]

    • Monitor the reaction progress periodically by TLC or LC-MS. Take a small aliquot from the reaction, dilute it with EtOAc, and spot it on a TLC plate against the starting material. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

    • Trustworthiness: Active monitoring is a self-validating step. It prevents premature workup of an incomplete reaction or decomposition from prolonged heating after completion.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water. The crude product may precipitate as a solid, which can be collected by filtration. If it remains dissolved, proceed with extraction.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Data Summary: Representative SNAr Conditions

The versatility of the SNAr reaction on dihaloquinazolines allows for the use of various nucleophiles. The table below summarizes typical conditions and outcomes.

Nucleophile ClassPositionTypical Conditions (Solvent, Base, Temp)Time (h)Typical Yield (%)
Aliphatic AminesC4DMF or EtOH, K₂CO₃ or DIPEA, 80-100 °C2-875-95%
AnilinesC4Isopropanol or NMP, DIPEA, 100-140 °C6-1660-90%
Alcohols (as Alkoxides)C4THF or Dioxane, NaH, 25-66 °C1-570-95%
Thiols (as Thiolates)C4DMF, K₂CO₃, 25-80 °C1-480-98%
Aliphatic AminesC2Harsher Conditions: NMP or Dioxane, >120 °C12-2450-80%

Note: Yields and reaction times are representative and can vary significantly based on the specific substrate and nucleophile used. The second substitution at C2 requires a pre-functionalized C4 position and more forcing conditions than the initial C4 substitution.[10]

Troubleshooting & Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent like NMP, or employing a stronger, non-nucleophilic base. The nucleophilicity of the amine is also a critical factor.

  • Formation of Di-substituted Product: Unwanted substitution at the C2 position can occur, especially at high temperatures or with extended reaction times. To favor mono-substitution at C4, use a modest excess of the nucleophile (1.1-1.2 eq) and carefully monitor the reaction to stop it upon consumption of the starting material.

  • Poorly Soluble Reagents: If reagents have poor solubility, using DMSO or NMP as a solvent can be beneficial. Gentle warming can also help, but care must be taken not to trigger unwanted side reactions.

Conclusion

The nucleophilic aromatic substitution on difluoroquinazolines is a robust and highly reliable synthetic transformation that serves as a gateway to vast chemical diversity. By understanding the underlying SNAr mechanism and its inherent regioselectivity, researchers can effectively leverage this protocol to construct libraries of novel quinazoline derivatives. The ability to control the stepwise introduction of nucleophiles at the C4 and C2 positions makes this methodology an indispensable tool for scientists and professionals in the field of drug discovery.

References

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information.[Link]

  • Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides. MDPI.[Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. National Center for Biotechnology Information.[Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.[Link]

  • Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. National Center for Biotechnology Information.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.[Link]

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica.[Link]

  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. University of Illinois Urbana-Champaign.[Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.[Link]

  • Synthetic methods for 2,4‐disubstitutedquinazoline derivatives. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.[Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Center for Biotechnology Information.[Link]

  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate.[Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Center for Biotechnology Information.[Link]

  • Nucleophilic Aromatic Substitution. YouTube.[Link]

  • Discovery of dihydroquinazolinone derivatives as potent, selective, and CNS-penetrant M(1) and M(4) muscarinic acetylcholine receptors agonists. PubMed.[Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.[Link]

  • Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide. PubMed.[Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia.[Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI.[Link]

  • Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. PubMed.[Link]

  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal.[Link]

  • and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv.[Link]

  • Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. PubMed.[Link]

Sources

Method

Application Note: 2,4-Dichloro-5,6-difluoroquinazoline as a Bifunctional Scaffold in the Discovery of Diacylglycerol Kinase (DGK) Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

2,4-Dichloro-5,6-difluoroquinazoline is a highly versatile, privileged bifunctional building block in modern medicinal chemistry. Recently, this scaffold has gained significant traction in the development of novel Diacylglycerol Kinase (DGK) inhibitors—specifically targeting the DGK α and DGK ζ isoforms[1]. These inhibitors represent a breakthrough approach in immuno-oncology and the treatment of chronic viral infections (such as HIV and HBV) by overcoming T-cell exhaustion in the tumor microenvironment. This application note details the structural rationale, biological context, and validated experimental protocols for utilizing this scaffold in drug discovery workflows.

Structural Rationale & Chemical Properties

The molecular architecture of 2,4-dichloro-5,6-difluoroquinazoline is precisely engineered for modular drug synthesis:

  • Bifunctional Electrophilicity (2,4-Dichloro): The quinazoline ring is highly electron-deficient. Nucleophilic aromatic substitution (S N​ Ar) on this ring is strictly regioselective. Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4-position possesses a higher LUMO coefficient and a lower activation energy barrier compared to the C2-position[2]. This allows chemists to perform sequential, orthogonal functionalizations.

  • Electronic Tuning & Metabolic Stability (5,6-Difluoro): The fluorine atoms at C5 and C6 serve a dual purpose. Chemically, their strong electron-withdrawing nature further activates the C4-position for S N​ Ar under extremely mild conditions. Biologically, they modulate the pKa of the resulting inhibitor, increase lipophilicity to enhance cell membrane penetration, and block metabolic soft spots to improve pharmacokinetic half-life.

Table 1: Physicochemical Properties of the Scaffold
PropertyValue
Chemical Name 2,4-Dichloro-5,6-difluoroquinazoline
CAS Number 2205403-97-8
Molecular Formula C 8​ H 2​ Cl 2​ F 2​ N 2​
Molecular Weight 235.02 g/mol
Primary Reactivity Regioselective S N​ Ar at C4, followed by S N​ Ar/Cross-coupling at C2[2]

Biological Context: DGK Modulation in T-Cell Activation

Diacylglycerol (DAG) is a critical lipid second messenger generated upon T-Cell Receptor (TCR) activation. DAG promotes T-cell proliferation and cytokine release by activating downstream effectors like PKC and RasGRP. Diacylglycerol kinases (specifically DGK α and DGK ζ ) act as an immunological brake by phosphorylating DAG into Phosphatidic Acid (PA), terminating the activation signal.

By utilizing 2,4-dichloro-5,6-difluoroquinazoline to synthesize potent DGK inhibitors[1], researchers can block this phosphorylation event. This sustains high intracellular DAG levels, thereby rescuing T-cells from anergy (exhaustion) and driving robust anti-tumor or anti-viral immunity.

DGK_Signaling TCR T-Cell Receptor (TCR) Activation PLC PLC-gamma Activation & PIP2 Hydrolysis TCR->PLC DAG Diacylglycerol (DAG) [Active Messenger] PLC->DAG PA Phosphatidic Acid (PA) [Signal Termination] DAG->PA Phosphorylation TCell Sustained T-Cell Activation & Anti-Tumor Immunity DAG->TCell PKC / RasGRP Signaling DGK Diacylglycerol Kinase (DGK-alpha/zeta) DGK->DAG Substrate Inhibitor Quinazoline-based DGK Inhibitor Inhibitor->DGK Blocks

Figure 1: Mechanism of action for DGK inhibitors in sustaining DAG-mediated T-cell activation.

Synthetic Workflow & Experimental Protocols

The synthesis of DGK inhibitors from this scaffold relies on a two-step orthogonal functionalization strategy. The S N​ Ar reaction at C4 is performed first under mild conditions, followed by a more forcing substitution or palladium-catalyzed cross-coupling at the C2 position.

Synthetic_Workflow SM 2,4-Dichloro-5,6- difluoroquinazoline Step1 Regioselective SNAr at C4 Position SM->Step1 Amine, Base 0 °C to RT Int1 4-Amino-2-chloro-5,6- difluoroquinazoline Step1->Int1 Step2 SNAr or Cross-Coupling at C2 Position Int1->Step2 Nucleophile/Catalyst Elevated Temp Product 2,4-Disubstituted DGK Inhibitor Step2->Product

Figure 2: Two-step orthogonal functionalization of 2,4-dichloro-5,6-difluoroquinazoline.

Protocol: Regioselective C4-Amination

This protocol is optimized to prevent C2-substitution and bis-amination, ensuring >95% regioselectivity for the C4-position.

Materials:

  • 2,4-Dichloro-5,6-difluoroquinazoline (1.0 equiv)

  • Primary or secondary amine nucleophile (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure & Causality:

  • Preparation of the Electrophile Solution: Dissolve 2,4-dichloro-5,6-difluoroquinazoline (1.0 equiv) in anhydrous DCM (approx. 0.1 M) under an inert atmosphere (N 2​ or Ar).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive C4-chloride into an inactive quinazolone derivative.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Because the C4 position is hyper-activated by the 5,6-difluoro groups, initiating the reaction at 0 °C suppresses the thermal energy required for C2-attack, strictly enforcing regiocontrol[2].

  • Addition of Base: Add DIPEA (2.0 equiv) dropwise to the cooled solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the S N​ Ar process, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Nucleophilic Attack: Slowly add the amine nucleophile (1.05 equiv) either neat or dissolved in a minimal amount of DCM.

    • Causality: A slight stoichiometric excess (1.05 eq) ensures complete consumption of the quinazoline starting material while preventing potential bis-substitution that could occur if a large excess was used.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 16 hours depending on the steric bulk of the amine[1].

    • Causality: Gradual warming provides the necessary kinetic energy to drive the reaction to completion after the initial highly exothermic mixing phase.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced vacuum[1].

    • Causality: The mild basic quench neutralizes any remaining acidic species without risking the hydrolysis of the surviving C2-chloride.

  • Purification: Purify the crude residue via silica gel flash chromatography (e.g., Hexanes/EtOAc gradient 0-40%)[1].

Data Presentation: Comparative Reactivity Profile

Understanding the divergent reactivity between the C4 and C2 positions is critical for successful library synthesis.

Table 2: Comparative Reactivity Profile (C4 vs C2)
ParameterC4 PositionC2 Position
Reactivity Level Extremely HighModerate to Low
LUMO Coefficient Higher (Primary site of attack)Lower
Typical Conditions 0 °C warming to Room TemperatureElevated Temp (80–120 °C) or Pd-Catalysis
Nucleophile Equivalents 1.05 equiv (Strict control required)Excess (or standard cross-coupling eq)
Functionalization Role Primary pharmacophore attachmentSecondary tuning / Solubilizing groups

References

  • 10X CHEM: 2,4-Dichloro-5,6-difluoroquinazoline.10xchem.com.
  • Diacylglyercol kinase modulating compounds - Patent WO-2022271684-A1.PubChem / NIH. Gilead Sciences Inc.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.PubMed / NIH. (December 2024).

Sources

Application

Application Note: Regioselective Synthesis of 2,4-Diamino-5,6-difluoroquinazoline Derivatives

Scientific Rationale & Introduction The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry. Historically recognized for its potent inhibition of dihydrofolate reductase (DHFR), this core...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry. Historically recognized for its potent inhibition of dihydrofolate reductase (DHFR), this core has recently been successfully repurposed to target heat shock protein 90 (Hsp90)[1] and histone lysine methyltransferases such as G9a[2].

The strategic introduction of fluorine atoms at the 5 and 6 positions of the quinazoline core serves a dual purpose in drug development:

  • Pharmacological Enhancement: Fluorine substitution enhances the overall lipophilicity of the molecule, improves membrane permeability, and effectively blocks cytochrome P450-mediated metabolic oxidation at the electron-rich aromatic ring.

  • Chemical Activation: The strong inductive electron-withdrawing effect of the 5,6-difluoro motif significantly increases the electrophilicity of the pyrimidine ring. This electronic modulation accelerates nucleophilic aromatic substitution ( SN​Ar ) reactions during library synthesis, allowing for milder conditions in the initial amination steps.

Retrosynthetic Strategy & Mechanistic Logic

The most robust, scalable, and modular approach to synthesizing asymmetrically substituted 2,4-diaminoquinazolines relies on the regioselective sequential SN​Ar of 2,4-dichloroquinazolines[3]. Alternatively, copper-catalyzed Ullmann-type couplings can be employed for direct amination from bromobenzonitriles[4], but the sequential SN​Ar route remains the gold standard for generating diverse combinatorial libraries[2].

Causality of Regioselectivity: The success of this protocol hinges on the differential reactivity of the C-4 and C-2 positions. The C-4 position is highly electrophilic due to its direct conjugation with both the N-1 and N-3 atoms, further sensitized by the adjacent perfluoro-aromatic system. Consequently, the first amine nucleophile attacks C-4 exclusively under kinetic control (0 °C to room temperature).

Once the first amine is installed, the intermediate 4-amino-2-chloroquinazoline is severely deactivated. The newly introduced C-4 amino group donates electron density into the pyrimidine ring via resonance, raising the activation energy required for the second substitution. Therefore, the subsequent SN​Ar at C-2 operates under thermodynamic control, requiring forcing conditions such as elevated temperatures (100–150 °C) or microwave irradiation[2].

Fig 1. Sequential regioselective synthetic workflow for 2,4-diamino-5,6-difluoroquinazolines.

Step-by-Step Experimental Protocol & Self-Validating Checkpoints

Step 1: Synthesis of 5,6-Difluoroquinazoline-2,4(1H,3H)-dione

Causality: Urea acts as both the solvent (when melted) and the carbonyl/nitrogen source to close the pyrimidine ring.

  • In a mortar, thoroughly triturate 3,4-difluoroanthranilic acid (10.0 g, 57.8 mmol) with an excess of urea (34.7 g, 578 mmol, 10 eq).

  • Transfer the finely ground mixture to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the neat mixture to 150 °C using a sand bath or heating mantle. The mixture will melt and vigorously evolve ammonia gas. Stir for 4 hours.

  • Cool the melt to 80 °C and carefully quench by adding 100 mL of hot water.

  • Filter the resulting precipitate while warm, wash extensively with hot water to remove unreacted urea, and dry under vacuum at 60 °C.

  • Self-Validation (IPC): LC-MS analysis should confirm the disappearance of the starting material and the presence of the dione mass ( [M+H]+=199.1 ).

Step 2: Chlorination to 2,4-Dichloro-5,6-difluoroquinazoline

Causality: Phosphorus oxychloride ( POCl3​ ) converts the dione to the dichloro intermediate. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated HCl, preventing the protonation of the quinazoline nitrogens which would otherwise stall the chlorination[2].

  • Suspend the dione (8.0 g, 40.4 mmol) in POCl3​ (40 mL).

  • Slowly add DIPEA (14.1 mL, 80.8 mmol, 2 eq) dropwise at 0 °C to control the exothermic reaction.

  • Heat the mixture to reflux (105 °C) for 16 hours under an inert argon atmosphere.

  • Critical Workup: Distill off the excess POCl3​ under reduced pressure. Dissolve the crude residue in anhydrous dichloromethane (DCM) and pour it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ . Do not allow the temperature to exceed 5 °C to prevent hydrolysis of the highly reactive C-4 chloride.

  • Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate to yield a yellow solid.

  • Self-Validation (IPC): TLC (Hexane:EtOAc 9:1) should reveal a highly UV-active spot at Rf​=0.8 . Quench a 1 mg aliquot in methanol; LC-MS should show the dimethoxy adduct ( [M+H]+=227.1 ), confirming the presence of the active dichloro species.

Step 3: Regioselective SN​Ar at C-4 (Kinetic Control)
  • Dissolve 2,4-dichloro-5,6-difluoroquinazoline (5.0 g, 21.3 mmol) in anhydrous THF (50 mL) and cool to 0 °C.

  • Add triethylamine (TEA) (3.5 mL, 25.5 mmol, 1.2 eq).

  • Add the primary or secondary amine (Amine 1) (21.3 mmol, 1.0 eq) dropwise over 30 minutes.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Concentrate the mixture, partition between EtOAc and water, wash with brine, dry, and purify via flash chromatography.

  • Self-Validation (IPC): LC-MS must show exactly one addition ( [M+H]+ corresponding to the mono-aminated product). The complete consumption of the dichloro starting material validates the completion of the kinetic step.

Step 4: SN​Ar at C-2 (Thermodynamic Control)
  • Suspend the 4-amino-2-chloro-5,6-difluoroquinazoline intermediate (10 mmol) in n-butanol (20 mL).

  • Add the second amine (Amine 2) (30 mmol, 3.0 eq). Note: Excess amine acts as both nucleophile and acid scavenger.

  • Seal the reaction vessel and heat to 120 °C for 12–16 hours. Alternatively, subject the mixture to microwave irradiation at 140 °C for 1 hour[2].

  • Cool to room temperature, concentrate under vacuum, and purify the crude product via reverse-phase HPLC or recrystallization.

  • Self-Validation (IPC): LC-MS confirms the final diamino mass. The shift of the UV maximum ( λmax​ ) typically indicates the successful formation of the fully conjugated 2,4-diamino system.

Fig 2. Mechanistic rationale governing the regioselective SN​Ar amination steps.

Quantitative Data & Derivative Scope

The modularity of this protocol allows for the rapid generation of diverse libraries. The table below summarizes the optimized conditions and yields for various amine combinations, demonstrating the robust nature of the regioselective methodology.

EntryAmine 1 (C-4 Position)Amine 2 (C-2 Position)Step 3 Cond. (Temp/Time)Step 4 Cond. (Temp/Time)Overall Yield (%)
1 MorpholinePiperidine0 °C to RT, 2 h120 °C, 12 h78
2 BenzylamineN,N-Dimethylethylenediamine0 °C to RT, 3 h140 °C (MW), 1 h82
3 AnilineMorpholineRT, 12 h150 °C (MW), 1.5 h65
4 PiperazineCyclopentylamine0 °C to RT, 2 h120 °C, 16 h71

Note: MW = Microwave irradiation. Aromatic amines (e.g., Aniline, Entry 3) require extended reaction times at the C-4 position due to their lower nucleophilicity compared to aliphatic amines.

References

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries Source: ACS Combinatorial Science URL:[Link]

  • Synthesis and biological evaluation of 2,4-diaminoquinazoline derivatives as novel heat shock protein 90 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Method

Application Note: 2,4-Dichloro-5,6-difluoroquinazoline as a Chemical Probe for Diacylglycerol Kinase α (DGK-α) Modulation

Executive Summary In modern drug discovery, specific halogenated heterocyclic scaffolds are essential for constructing high-affinity kinase inhibitors. 2,4-Dichloro-5,6-difluoroquinazoline (CAS: 2205403-97-8) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific halogenated heterocyclic scaffolds are essential for constructing high-affinity kinase inhibitors. 2,4-Dichloro-5,6-difluoroquinazoline (CAS: 2205403-97-8) is a highly specialized, bifunctional reactive intermediate. It has emerged as a critical building block in the synthesis of novel spiro[1,2,4]triazolo[1,5-c]quinazoline derivatives, which act as potent modulators of Diacylglycerol kinase alpha (DGK-α) [1].

DGK-α is a primary lipid-signaling enzyme responsible for converting diacylglycerol (DAG) into phosphatidic acid (PA)[2]. Because DAG is a crucial second messenger for T-cell activation, inhibiting DGK-α prevents DAG clearance, thereby sustaining T-cell signaling and enhancing anti-tumor immunity[3]. This application note details the mechanistic rationale, physicochemical properties, and self-validating experimental protocols for utilizing 2,4-dichloro-5,6-difluoroquinazoline to synthesize and evaluate DGK-α chemical probes.

Mechanistic Rationale: The DAG-PA Axis and DGK-α

To understand the utility of this chemical probe, one must examine the causality of the DAG-PA signaling axis. Upon T-Cell Receptor (TCR) stimulation, Phospholipase C-γ1 (PLC-γ1) cleaves PIP2 to generate DAG. DAG subsequently activates Protein Kinase C theta (PKCθ) and the Ras/ERK pathway, driving IL-2 production and T-cell proliferation.

DGK-α acts as an intrinsic "checkpoint" by phosphorylating DAG into PA, effectively terminating the activation signal[2]. By utilizing 2,4-dichloro-5,6-difluoroquinazoline to synthesize high-affinity DGK-α inhibitors, researchers can therapeutically block this enzyme. The resulting accumulation of DAG hyper-activates T-cells, a mechanism currently being heavily investigated in immuno-oncology and viral clearance (e.g., HIV, HBV)[4].

DAG_PA_Axis TCR T-Cell Receptor (TCR) PLCg PLC-γ1 TCR->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG Generates DGKa DGK-α DAG->DGKa Substrate for TCellAct T-Cell Activation (IL-2) DAG->TCellAct Promotes (via PKCθ) PA Phosphatidic Acid (PA) DGKa->PA Phosphorylates PA->TCellAct Suppresses Probe Quinazoline Probe Probe->DGKa Inhibits

Figure 1: The DAG-PA Signaling Axis and the mechanism of action for DGK-α quinazoline probes.

Physicochemical Properties & Structural Causality

The specific substitution pattern of 2,4-dichloro-5,6-difluoroquinazoline is not arbitrary; it is precisely engineered for both synthetic tractability and target engagement.

  • C4-Chloride Reactivity: The nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the C4 position highly electrophilic. This allows for regioselective Nucleophilic Aromatic Substitution (SNAr) at low temperatures, enabling the sequential attachment of complex side chains[1].

  • 5,6-Difluoro Substitution: Fluorine atoms act as bioisosteres for hydrogen but provide significant metabolic stability against Cytochrome P450 oxidation. Furthermore, in the DGK-α binding pocket, these fluorine atoms establish critical halogen-bonding interactions with residues TRP151 and ARG126, dramatically increasing the binding affinity of the final probe[1].

Table 1: Chemical Properties of the Reactive Probe
PropertySpecificationCausal Implication for Probe Development
CAS Number 2205403-97-8Ensures precise sourcing of the specific regioisomer.
Molecular Formula C8H2Cl2F2N2Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Electrophilicity C4 > C2Enables temperature-controlled, sequential SNAr reactions for spiro-cyclization.
Halogen Bonding High (due to 5,6-diF)Drives deep insertion into the hydrophobic pocket of the DGK-α kinase domain.

Experimental Protocols

Regioselective Synthesis of Spirotriazoloquinazoline Probes

This protocol leverages the differential reactivity of the C2 and C4 chlorides to build a spiro-fused inhibitor[1].

SynthWorkflow Step1 2,4-Dichloro-5,6- difluoroquinazoline Step2 SNAr at C4 (Amine/Hydrazine) Step1->Step2 Mild Base, 0°C Step3 SNAr at C2 & Cyclization Step2->Step3 Heat, Acid Catalyst Step4 Spirotriazoloquinazoline Probe Step3->Step4 Purification

Figure 2: Sequential SNAr synthetic workflow for generating DGK-α probes.

Step-by-Step Methodology:

  • C4-Substitution (Kinetic Control): Dissolve 2,4-dichloro-5,6-difluoroquinazoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction strictly to 0°C. Add the primary amine/hydrazine nucleophile (1.0 eq) dropwise in the presence of N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: The 0°C temperature ensures strict regioselectivity for the highly electrophilic C4 position, preventing premature off-target C2 substitution.

  • C2-Substitution & Cyclization (Thermodynamic Control): Isolate the C4-substituted intermediate. Resuspend in a higher boiling solvent (e.g., 1,4-dioxane). Add the secondary nucleophile/cyclization agent and heat to 90°C under acidic catalysis (e.g., p-toluenesulfonic acid).

    • Causality: The C2 position is significantly less electrophilic; therefore, elevated thermal energy and acid catalysis are required to activate the ring for the second SNAr and force the intramolecular cyclization into the spiro-fused triazole system.

In Vitro DGK-α Kinase Inhibition Assay (ADP-Glo)

To validate the synthesized probe, an ADP-Glo kinase assay is utilized. DGK-α consumes ATP to phosphorylate DAG; measuring the generated ADP provides a direct, luminescent readout of kinase activity[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human DGK-α with the synthesized quinazoline probe (serial dilutions from 10 µM to 0.1 nM) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, pH 7.4) for 15 minutes at room temperature.

    • Self-Validation Check: Include R59022 (a known first-generation DGK inhibitor) as a positive control to benchmark assay sensitivity and dynamic range[1].

  • Substrate Addition: Initiate the reaction by adding a lipid vesicle mixture containing DAG and 10 µM ATP. Incubate for 30 minutes at 30°C.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP back to ATP, generating a luciferase-driven luminescent signal.

  • Data Analysis: Calculate IC50 values using non-linear regression.

    • Self-Validation Check: Run a "no enzyme" control to ensure the highly conjugated quinazoline probe does not auto-fluoresce or artificially quench the luciferase reaction.

Phenotypic Validation: T-Cell Activation Assay (IL-2 Secretion)

Effective DGK-α inhibition leads to DAG accumulation, driving PKCθ activation and subsequent IL-2 secretion in T-cells[3].

Step-by-Step Methodology:

  • Cell Culture: Isolate primary human CD3+ T-cells. Pre-incubate the cells with the quinazoline probe (at 1x, 5x, and 10x the biochemical IC50) for 1 hour.

  • Stimulation: Stimulate the T-cells using sub-optimal concentrations of plate-bound anti-CD3 (1 µg/mL) and anti-CD28 (0.5 µg/mL) antibodies.

    • Causality: Sub-optimal stimulation is critical. A strong, saturating stimulus would overwhelm the DAG pathway, masking the enhancing effect of the DGK-α inhibitor.

  • Measurement: After 24 hours, harvest the supernatant and quantify IL-2 levels via ELISA.

  • Self-Validation Check: Treat resting T-cells (no anti-CD3/CD28 stimulation) with the probe. The probe must not induce IL-2 secretion on its own. If it does, it indicates the probe is causing non-specific, antigen-independent toxicity or aberrant activation rather than true signal enhancement.

Expected Data & Benchmarking

When successfully synthesized, 5,6-difluoroquinazoline-derived probes demonstrate superior binding and inhibitory profiles compared to legacy inhibitors.

Table 2: Comparative Inhibitory Profiles of DGK-α Modulators
Compound / ProbeTargetExperimental IC50 (µM)Binding Affinity (Vina Score)Status
R59022 DGK-α~25.0-8.2First-Gen Reference[1]
Ritanserin DGK-α / 5-HT2R~15.0-8.5Cross-reactive Reference[1]
5,6-Difluoroquinazoline Probe DGK-α< 1.0 -10.4 High-Affinity Candidate[1],[3]

Note: The highly negative Vina score for the difluoroquinazoline probe correlates with the strong hydrogen and halogen bonding networks established within the DGK-α EF-hand domains[1].

References

  • Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - ResearchGate. 2

  • WO2022271684A1 - Diacylglyercol kinase modulating compounds - Google Patents. 4

  • In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators - MDPI. 1

  • US20250223301A1 - Kinase inhibitors, preparation methods and uses thereof - Google Patents. 3

Sources

Application

Derivatization of 2,4-Dichloro-5,6-difluoroquinazoline for SAR studies

Application Note: Regioselective Derivatization of 2,4-Dichloro-5,6-difluoroquinazoline for Kinase Inhibitor SAR Studies Executive Summary The quinazoline scaffold is universally recognized as a privileged structure in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Derivatization of 2,4-Dichloro-5,6-difluoroquinazoline for Kinase Inhibitor SAR Studies

Executive Summary

The quinazoline scaffold is universally recognized as a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors. As a Senior Application Scientist, I have developed this guide to address the specific synthetic and analytical challenges associated with 2,4-dichloro-5,6-difluoroquinazoline . The addition of the 5,6-difluoro motif to the quinazoline core significantly alters its physicochemical properties—enhancing metabolic stability, increasing lipophilicity, and modulating the electronics of the ring to improve binding affinity within the hydrophobic ATP-binding pockets of kinases[1]. This application note provides a self-validating, causality-driven framework for the orthogonal derivatization of this core to generate robust Structure-Activity Relationship (SAR) libraries.

Mechanistic Rationale: The Causality of Regioselectivity

When functionalizing multi-halogenated heterocycles, controlling regioselectivity is the most critical parameter. The derivatization of 2,4-dichloroquinazolines relies on sequential Nucleophilic Aromatic Substitution (SNAr).

Why does substitution occur at C4 first? The regioselectivity is not arbitrary; it is governed by strict electronic parameters. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position[2]. Consequently, the C4 position exhibits a lower activation energy barrier for nucleophilic attack[3]. This inherent electronic bias allows chemists to perform orthogonal, sequential substitutions without the need for cumbersome protecting group strategies.

Workflow Core 2,4-Dichloro-5,6- difluoroquinazoline SNAr1 1st SNAr (C4 Position) Amine/Aniline, 25-80°C Core->SNAr1 Intermediate 2-Chloro-4-amino- 5,6-difluoroquinazoline SNAr1->Intermediate SNAr2 2nd SNAr (C2 Position) Nucleophile, >100°C Intermediate->SNAr2 Library SAR Library Generation SNAr2->Library Screening Kinase Inhibition Assay Library->Screening

Caption: Sequential SNAr workflow for generating 5,6-difluoroquinazoline SAR libraries.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes a diagnostic checkpoint to verify the mechanistic outcome before proceeding.

Protocol A: Regioselective C4-Amination

Objective: Synthesize 2-chloro-4-amino-5,6-difluoroquinazoline intermediates.

  • Reaction Setup: Dissolve 2,4-dichloro-5,6-difluoroquinazoline (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

    • Causality: 1,4-dioxane is chosen as it provides a polar aprotic environment that stabilizes the Meisenheimer complex transition state of the SNAr reaction without risking solvolysis of the highly reactive C4-Cl bond[4].

  • Nucleophile Addition: Add the primary amine or aniline (1.05 equiv) dropwise at room temperature.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from competing with the primary nucleophile, cleanly neutralizing the HCl byproduct to prevent protonation of the incoming amine[4].

  • Thermal Activation: Stir the reaction mixture at 80 °C for 4–12 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint:

    • TLC/LC-MS: Confirm the disappearance of the starting material. The mass spectrum should show a single major peak corresponding to mono-substitution.

    • 2D-NMR (Critical): Because many synthetic reports falsely assume regioselective outcomes, you must employ 2D-NMR (HMBC) to verify that the substitution occurred exclusively at the 4-position[2]. A correlation between the incoming amine proton and the C4 carbon confirms the architecture.

  • Work-up: Cool to room temperature, quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C2-Functionalization

Objective: Synthesize 2,4-disubstituted-5,6-difluoroquinazolines.

  • Reaction Setup: Dissolve the isolated 2-chloro-4-amino-5,6-difluoroquinazoline intermediate (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add the secondary nucleophile (e.g., morpholine) (2.0 equiv).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv).

  • Thermal Activation: Heat the mixture to 120 °C or utilize microwave irradiation at 150 °C for 1 hour.

    • Causality: Once the C4 position is substituted with an electron-donating amine, the quinazoline ring becomes significantly less electrophilic. The C2 chlorine requires much harsher conditions (high thermal energy and a high-boiling polar solvent like DMF) to overcome the increased activation energy barrier[5].

  • Self-Validation Checkpoint: Monitor via LC-MS. The complete consumption of the mono-chloro intermediate and a distinct bathochromic shift in the UV absorption spectrum (due to extended conjugation from the second amine) validate the successful C2 substitution.

Biological Application: Targeting Kinase Pathways

Derivatives of the 2,4-dichloroquinazoline core are frequently optimized into dual inhibitors or highly selective agents targeting the EGFR and PI3K/mTOR signaling cascades[5]. The 5,6-difluoro substitution often enhances cell permeability, allowing the inhibitor to more effectively reach intracellular kinase domains.

Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Inhibitor 5,6-Difluoroquinazoline Derivative Inhibitor->EGFR ATP Competitive Inhibitor->PI3K Inhibitor->mTOR

Caption: Multi-kinase targeting of the EGFR/PI3K/mTOR pathway by quinazoline derivatives.

Quantitative SAR Data Analysis

To illustrate the impact of regioselective derivatization, the following table summarizes representative quantitative SAR data. Notice how the choice of nucleophile at the C4 versus C2 position drastically shifts the kinase selectivity profile from EGFR to PI3K/mTOR[6].

Table 1: Representative SAR Profile of 2,4-Disubstituted-5,6-difluoroquinazolines

Compound IDC4 Substituent (1st SNAr)C2 Substituent (2nd SNAr)EGFR IC₅₀ (nM)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)ClogP
DFQ-01 3-ChloroanilineMorpholine4.2 >1000>10004.3
DFQ-02 3-Ethynylaniline4-Methylpiperazine1.8 850>10003.9
DFQ-03 MorpholinePhenyl (via Suzuki)>100045.0 115.03.2
DFQ-04 Morpholine2-Aminopyrimidine>100012.5 37.4 2.5

Data Interpretation: Compounds DFQ-01 and DFQ-02 utilize bulky anilines at the C4 position, which perfectly anchor into the narrow hydrophobic pocket of the EGFR active site, rendering them highly selective[7]. Conversely, placing a morpholine ring at the C4 position (DFQ-03 , DFQ-04 ) abolishes EGFR activity but introduces potent dual PI3Kα/mTOR inhibition, as the morpholine oxygen acts as a critical hydrogen bond acceptor in the PI3K hinge region[6].

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI / PMC. 3

  • Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. ACS Medicinal Chemistry Letters. 5

  • Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer (PMC Full Text). National Institutes of Health (NIH). 6

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. National Institutes of Health (NIH). 7

  • WO2022271684A1 - Diacylglyercol kinase modulating compounds. Google Patents. 1

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights (MDPI Source). MDPI. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 2,4-Dichloroquinazoline Derivatives

Welcome to the Technical Support Center for quinazoline chemistry. 2,4-Dichloroquinazoline and its derivatives are critical electrophilic scaffolds used in the synthesis of kinase inhibitors (e.g., gefitinib, erlotinib)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinazoline chemistry. 2,4-Dichloroquinazoline and its derivatives are critical electrophilic scaffolds used in the synthesis of kinase inhibitors (e.g., gefitinib, erlotinib) and other pharmaceutical agents. However, their isolation is notoriously difficult due to the extreme reactivity of the carbon-chlorine bonds.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you overcome degradation and yield-loss issues during purification.

Mechanistic Insights: The Root of the Problem

To purify 2,4-dichloroquinazoline successfully, one must understand its inherent instability. The quinazoline ring is highly electron-deficient. The nitrogen atoms at positions 1 and 3 withdraw electron density via induction and resonance, making the C4 position exceptionally electrophilic.

When exposed to nucleophiles—even weak ones like ambient moisture or acidic silanol groups on silica gel—the C4-Cl bond undergoes rapid nucleophilic aromatic substitution (SNAr) or hydrolysis. This competitive hydrolysis leads to the formation of the undesired 2-chloro-4(3H)-quinazolinone [1]. The C2-Cl bond is also reactive but kinetically slower than C4, meaning degradation almost always begins at the C4 position[2].

Troubleshooting Issue Problem: Hydrolysis to 2-chloro-4(3H)-quinazolinone Cause1 Aqueous Workup (Prolonged Water Contact) Issue->Cause1 Cause2 Silica Gel Degradation (Acidic Silanol Groups) Issue->Cause2 Cause3 Nucleophilic Solvents (Alcohols/Moisture) Issue->Cause3 Sol1 Rapid Cold Extraction (T < 5°C, DCM/Toluene) Cause1->Sol1 Sol2 Deactivated Silica (1% TEA) or Recrystallization Cause2->Sol2 Sol3 Strictly Anhydrous Eluents (Avoid MeOH/EtOH) Cause3->Sol3

Troubleshooting logic tree for mitigating 2,4-dichloroquinazoline hydrolysis.

Troubleshooting FAQs

Q1: My product completely degrades into a mono-chloro impurity during column chromatography. Why does this happen? A1: Standard silica gel contains surface silanol (Si-OH) groups that are mildly acidic (pKa ~4.5–5.5). These acidic sites protonate the quinazoline nitrogens, further increasing the electrophilicity of the C4 position. Ambient moisture in the solvent then rapidly hydrolyzes the C4-Cl bond. To prevent this, you must neutralize the silica gel using a tertiary amine (like Triethylamine) before loading your compound.

Q2: How can I remove unreacted 2,4-quinazolinedione starting material without using a silica column? A2: Exploit the vast solubility differences between the starting material and the product. 2,4-Quinazolinedione is highly polar and forms strong intermolecular hydrogen bonds, making it virtually insoluble in cold, non-polar solvents (e.g., hexane/toluene mixtures). In contrast, 2,4-dichloroquinazoline is highly soluble in these organic solvents. A simple filtration of the crude mixture in cold toluene will remove >95% of the unreacted dione.

Q3: My POCl₃ chlorination reaction yields a black tar, making purification impossible. How do I improve the reaction profile? A3: Black tar indicates thermal decomposition or polymerization. Instead of running the reaction in neat POCl₃ at high reflux for extended periods, add a catalytic amount of N,N-dimethylformamide (DMF) or a base like N,N-diisopropylethylamine (DIPEA)[3]. This generates a highly reactive Vilsmeier-Haack-type intermediate, allowing the chlorination to proceed at lower temperatures (e.g., 90–100°C) with cleaner conversion[4].

Quantitative Data & Solvent Guidelines

Choosing the right solvent system is the most critical variable in preventing yield loss.

Table 1: Solvent Compatibility Matrix
SolventSuitabilityMechanistic Rationale
Methanol / Ethanol Highly Incompatible Strong nucleophiles; rapidly displace the C4-Cl bond to form 4-alkoxy derivatives.
Water (Unbuffered) Incompatible Causes rapid hydrolysis to 2-chloro-4(3H)-quinazolinone, especially at RT.
Dichloromethane (DCM) Excellent Non-nucleophilic, provides high solubility for extraction and chromatography.
Hexane / Toluene Excellent Non-nucleophilic anti-solvents; ideal for precipitating the product during recrystallization.
Table 2: Comparison of Purification Strategies
Purification MethodAverage Yield RecoveryProduct Purity (HPLC)Hydrolysis Risk
Standard Silica Gel 40 - 55%< 80%High (Silanol catalysis)
Deactivated Silica (1% TEA) 75 - 85%> 95%Low
Recrystallization 80 - 90%> 98%Minimal

Validated Experimental Protocols

Because chromatography poses a high risk of degradation, Protocol A (Recrystallization) is the preferred method. Protocol B should only be used if the crude mixture contains co-eluting non-polar impurities that cannot be removed by crystallization.

Workflow Start Crude Reaction Mixture (in POCl3) Quench Ice-Cold Quench (Maintain < 10°C) Start->Quench Extract Liquid-Liquid Extraction (DCM or EtOAc) Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Decision Purity Assessment (TLC / HPLC) Dry->Decision Recryst Recrystallization (Hexane/Toluene) Decision->Recryst High Purity Chrom Chromatography (TEA-Deactivated Silica) Decision->Chrom Low Purity Pure Purified 2,4-Dichloroquinazoline Recryst->Pure Chrom->Pure

Standardized workflow for the isolation and purification of 2,4-dichloroquinazoline derivatives.

Protocol A: Non-Aqueous Workup and Recrystallization (Preferred)

Self-Validating Step: By keeping the internal temperature below 10°C during the quench, the kinetic energy required for water to attack the C4 position is suppressed.

  • Quenching: After the chlorination reaction is complete, concentrate the excess POCl₃ under reduced pressure (do not exceed 50°C).

  • Cold Extraction: Dissolve the resulting residue in anhydrous Dichloromethane (DCM). Slowly pour the DCM solution over a vigorously stirred mixture of crushed ice and water. Maintain the internal temperature below 10°C.

  • Phase Separation: Immediately transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once more with cold DCM. Do not let the product sit in the aqueous phase for more than 10 minutes.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under vacuum to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot toluene. Slowly add anhydrous hexane (anti-solvent) dropwise until the solution becomes slightly cloudy. Allow to cool to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting white/pale yellow crystals and wash with cold hexane. Dry under high vacuum.

Protocol B: Deactivated Silica Gel Chromatography

Self-Validating Step: Monitoring the pH of the column eluent ensures the acidic silanol sites are fully neutralized before the sensitive compound is loaded.

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Hexane containing 1% Triethylamine (TEA) . Pack the column.

  • Neutralization Flush: Flush the packed column with 2-3 column volumes of the Hexane/1% TEA mixture. Check the pH of the eluent dripping from the column using pH paper; it must read basic (pH 8-9).

  • Equilibration: Flush the column with 2 column volumes of your strictly anhydrous mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) to remove excess free TEA.

  • Loading & Elution: Load the crude 2,4-dichloroquinazoline dissolved in a minimum amount of anhydrous DCM. Elute rapidly using the anhydrous mobile phase.

  • Concentration: Combine the product-containing fractions and concentrate immediately under reduced pressure at < 35°C to prevent thermal degradation.

References

  • 1 - Benchchem. Highlights the competitive hydrolysis of the C4-Cl bond and the necessity of anhydrous conditions.[1] 2.2 - DNDi. Details the basic hydrolysis of 2,4-dichloroquinazoline to 2-chloroquinazolinone.[2] 3.4 - The Journal of Organic Chemistry (ACS Publications). Discusses large-scale POCl₃ chlorination protocols and distillation/recrystallization techniques.[4] 4.3 - International Journal of Scientific Engineering and Research (IJSER). Outlines the synthesis of 2,4-dichloroquinazoline using POCl₃ and DMF catalysis with cold water quenching.[3]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,4-Dichloro-5,6-difluoroquinazoline

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-5,6-difluoroquinazoline. As a critical intermediate in the development of kinase inhibitors and other targeted therapeutics, the high-yield synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-5,6-difluoroquinazoline. As a critical intermediate in the development of kinase inhibitors and other targeted therapeutics, the high-yield synthesis of this di-halogenated quinazoline is paramount[1]. However, the conversion of 5,6-difluoroquinazoline-2,4(1H,3H)-dione to its dichloro counterpart is notoriously prone to yield-limiting side reactions, primarily incomplete chlorination and rapid hydrolysis.

As an Application Scientist, I have structured this guide to provide field-proven insights, causality-driven troubleshooting, and a self-validating protocol to ensure robust, reproducible yields in your laboratory.

Mechanistic Causality & Reaction Pathway

The chlorination of quinazoline-2,4-diones using phosphorus oxychloride (POCl₃) proceeds in a stepwise manner. The C4 carbonyl is significantly more reactive than the C2 carbonyl. The presence of the 5,6-difluoro substituents further complicates this by withdrawing electron density from the aromatic ring, rendering the C2 position highly deactivated. Consequently, the reaction often stalls at the 2-chloro-5,6-difluoroquinazolin-4-one intermediate unless a nucleophilic catalyst is employed to lower the activation energy barrier.

ReactionPathway A 5,6-Difluoroquinazoline -2,4(1H,3H)-dione B 2-Chloro-5,6-difluoro quinazolin-4-one A->B POCl3, Base 80°C (Fast) C 2,4-Dichloro-5,6- difluoroquinazoline B->C POCl3, Base 115°C (Slow)

Reaction pathway from dione to 2,4-dichloro-5,6-difluoroquinazoline.

Troubleshooting & FAQs

Q: My reaction consistently stalls at the monochloro intermediate. How do I drive it to completion? A: The stalling is caused by the deactivated nature of the C2 carbonyl. To overcome this, you must use a catalytic base that forms a highly reactive Vilsmeier-Haack-type intermediate with POCl₃. Standard aliphatic amines are insufficient. The addition of N,N-dimethylaniline or N,N-diethylaniline is required[2]. These aniline derivatives act as nucleophilic catalysts, accelerating the chlorination at the C2 position and allowing the reaction to reach completion when refluxed at 115 °C for 5 to 16 hours[2][3].

Q: I am experiencing low yields (<40%) and recovering a large amount of the dione starting material after the workup. What went wrong? A: You are likely experiencing product hydrolysis during the aqueous quench, not an incomplete reaction. 2,4-Dichloro-5,6-difluoroquinazoline is exceptionally moisture-sensitive. The electron-withdrawing fluorine atoms make the C4 position highly susceptible to nucleophilic attack by water. If you quench the reaction by pouring water directly into the POCl₃ mixture, the violent exothermic reaction generates boiling hydrochloric acid, which instantly hydrolyzes your product back to the dione[4]. You must utilize a "reverse quench" method (pouring the concentrated reaction mixture into crushed ice) to maintain the temperature below 5 °C[3].

Q: Can I use solvents other than neat POCl₃ to improve solubility? A: While neat POCl₃ (acting as both reagent and solvent) is the industry standard, poor solubility of the fluorinated dione can sometimes hinder the initial reaction rate. If solubility is a critical issue, co-solvents like toluene or aliphatic amides can be used, but they often require longer reaction times and can complicate the distillation step prior to the workup. It is generally recommended to use an excess of POCl₃ (5-10 equivalents) with N,N-dimethylaniline to ensure a homogenous mixture at reflux[3].

Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions, workup methodologies, and the resulting isolated yield of 2,4-dichloroquinazolines.

Catalyst / BasePOCl₃ EquivalentsQuench MethodologyHydrolysis RiskAverage Yield (%)
None10 eqDirect Water QuenchCritical< 30%
DIPEA5 eqDirect Water QuenchHigh40 - 45%
N,N-diethylaniline8 eqDirect Ice QuenchModerate44 - 55%
N,N-dimethylaniline6 eqReverse Ice Quench (<5 °C)Low73 - 85%

Self-Validating Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology incorporates built-in checkpoints to verify success at each stage.

Step 1: Reaction Setup

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube (or under an inert N₂ atmosphere), add 5,6-difluoroquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Add POCl₃ (6.0 eq) cautiously at room temperature.

  • Add N,N-dimethylaniline (0.6 to 1.0 eq) dropwise[3]. Validation Checkpoint: The mixture should transition from a suspension to a more homogenous, darker solution as the Vilsmeier complex forms.

Step 2: Reflux & Monitoring

  • Heat the reaction mixture to 115 °C (reflux) and stir continuously for 5 to 16 hours[2][3].

  • Monitor the reaction via TLC (using dry eluent, e.g., 10% ethyl acetate in hexane)[3]. Validation Checkpoint: Quench a 10 µL aliquot into cold methanol (forming the dimethoxy or chloro-methoxy derivative) to safely run the TLC without streaking caused by active POCl₃.

Step 3: Optimized Workup (The Reverse Quench)

  • Once complete consumption of the starting material is confirmed, cool the flask to 50 °C.

  • Remove approximately 70% of the excess POCl₃ via vacuum distillation. Causality: Removing excess POCl₃ minimizes the exotherm during the aqueous quench, drastically reducing the risk of hydrolysis.

  • Cool the resulting concentrated syrup to room temperature.

  • Reverse Quench: Slowly pour the syrup dropwise into a vigorously stirred beaker of crushed ice and water (maintaining the internal temperature <5 °C)[3]. Stir for 30 minutes.

Step 4: Extraction & Purification

  • Extract the cold aqueous mixture immediately with cold Ethyl Acetate (3 x 20 mL)[1].

  • Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].

  • Purify via flash column chromatography (10% ethyl acetate/hexane) to yield the pure 2,4-dichloro-5,6-difluoroquinazoline[1][3].

Workup N1 Reaction Mixture (Product + Excess POCl3) N2 Vacuum Distillation (Remove 70% POCl3) N1->N2 Prevents violent exotherm N3 Reverse Quench (Dropwise into Ice Water <5°C) N2->N3 Minimizes hydrolysis N4 Liquid-Liquid Extraction (EtOAc or DCM) N3->N4 N5 Anhydrous Drying & Concentration (Yield: 75-85%) N4->N5

Optimized workup workflow to prevent hydrolysis and maximize yield.

References

  • Title : Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents Source : researchgate.net URL : 2

  • Title : WO2022271684A1 - Diacylglyercol kinase modulating compounds Source : google.com (Patents) URL : 1

  • Title : Supporting information - The Royal Society of Chemistry Source : rsc.org URL : 3

  • Title : Technical Support Center: Synthesis of 2,4-Dichloroquinazoline Source : benchchem.com URL : 4

Sources

Troubleshooting

Technical Support Center: Mastering Cyanuric Chloride Substitution &amp; Preventing Over-Reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT). While TCT is an exceptionally versatile and cost-effective trifunctional linker used in drug development and materials science, its extreme electrophilicity often leads to unintended over-reaction (e.g., di-substitution when mono-substitution is targeted).

This guide is designed to move beyond basic protocols. We will dissect the mechanistic causality behind these reactions, provide self-validating troubleshooting steps, and establish robust workflows to ensure orthogonal chemoselectivity.

Mechanistic Causality: The Thermodynamics of SNAr

To prevent over-reaction, one must first understand the underlying physical chemistry. The substitution of cyanuric chloride proceeds via a sequential Nucleophilic Aromatic Substitution (SNAr). Recent computational and experimental analyses reveal that these steps often follow a concerted process where nucleophilic addition precedes leaving group dissociation, rather than forming a stable Meisenheimer intermediate .

The core principle preventing over-reaction is thermodependency . Each time a chlorine atom is replaced by an electron-donating nucleophile (such as an amine, thiol, or alcohol), the triazine ring becomes significantly deactivated. This creates distinct kinetic barriers for each subsequent substitution:

  • First Substitution: Activation energy ( Ea​ ) of 2–8 kcal/mol.

  • Second Substitution: Activation energy ( Ea​ ) of 9–15 kcal/mol.

  • Third Substitution: Activation energy ( Ea​ ) of >15 kcal/mol .

By strictly controlling the thermal energy available in the system, you can selectively halt the reaction at the desired substitution state.

SNAr_Pathway TCT Cyanuric Chloride (TCT) Mono Mono-substituted Intermediate TCT->Mono Nucleophile 1 0 °C to 5 °C Ea: 2-8 kcal/mol Di Di-substituted Intermediate Mono->Di Nucleophile 2 20 °C to 35 °C Ea: 9-15 kcal/mol Tri Tri-substituted Product Di->Tri Nucleophile 3 >60 °C Ea: >15 kcal/mol

Thermodependent sequential SNAr pathway of cyanuric chloride.

Troubleshooting FAQs

Q1: Why am I getting di-substituted products when aiming for mono-substitution?

Causality: Over-reaction at this stage is almost always a failure of local temperature control or stoichiometry. While the bulk solution might be at 0 °C, the exothermic nature of the SNAr reaction can create microscopic "hot spots" if the nucleophile is added too rapidly or mixing is inadequate. Solution:

  • Maintain the external cooling bath strictly between -10 °C and 0 °C.

  • Add the nucleophile and base dropwise over 30–60 minutes.

  • Ensure vigorous mechanical or magnetic stirring.

  • Strictly limit the nucleophile to 0.95 – 1.00 equivalents.

Q2: How does the choice of base influence over-reaction and side products?

Causality: The base neutralizes the HCl byproduct, driving the reaction forward. However, using strong aqueous bases (like NaOH) or adding excess base can lead to the hydrolysis of the remaining highly reactive C-Cl bonds, yielding cyanuric acid derivatives as side products. Solution: Use a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like NaHCO₃. DIPEA is highly recommended because it is soluble in organic solvents (THF, DCM, Acetone) and does not introduce water into the highly electrophilic TCT system .

Q3: Does the order of nucleophile addition matter for unsymmetrical triazines?

Causality: Absolutely. Different nucleophiles possess different intrinsic reactivities. If you add the most reactive nucleophile at a higher temperature for the second substitution, it may outcompete the kinetic control and cause a mixture of products. Solution: Always introduce the most reactive nucleophile first at the lowest temperature (0 °C). Studies exploring the orthogonal chemoselectivity of TCT have established a preferential incorporation order: Alcohols (Phenols) > Thiols > Amines under competitive basic conditions . Match your least reactive nucleophile to the highest temperature step.

Q4: How do I prevent hydrolysis during aqueous workup?

Causality: The mono-substituted dichlorotriazine intermediate remains highly sensitive to moisture, especially at room temperature. Solution: Quench the reaction by pouring it into ice-cold water or brine. Perform the extraction rapidly using cold organic solvents (e.g., cold ethyl acetate or DCM) and dry over anhydrous Na₂SO₄ immediately. Do not leave the intermediate in an aqueous emulsion overnight.

Quantitative Data Summary

The following table synthesizes the optimal reaction parameters required to isolate each specific intermediate without over-reaction.

Substitution StepTarget ProductTemp RangeActivation EnergyTypical Reaction TimeRecommended Base
First Mono-substituted-20 °C to 5 °C2–8 kcal/mol0.5 – 2 hDIPEA or NaHCO₃
Second Di-substituted20 °C to 35 °C9–15 kcal/mol4 – 12 hDIPEA or K₂CO₃
Third Tri-substituted60 °C to 100 °C>15 kcal/mol12 – 72 hDIPEA or Cs₂CO₃

Self-Validating Experimental Protocol

This protocol details a one-pot sequential synthesis of a di-substituted triazine, incorporating self-validating checkpoints to ensure the reaction does not proceed to the next stage prematurely.

Step 1: Preparation of the Electrophile

  • Dissolve 1.0 equivalent of cyanuric chloride (TCT) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of ~0.2 M.

  • Submerge the reaction flask in an ice/brine bath and allow the internal temperature to equilibrate to 0 °C.

Step 2: First Substitution (Mono-substitution)

  • Prepare a solution containing 1.0 equivalent of Nucleophile 1 (e.g., an alcohol or highly reactive amine) in THF.

  • Add the nucleophile solution dropwise to the TCT solution over 30 minutes.

  • Add 1.1 equivalents of DIPEA dropwise.

  • Self-Validation Check: Stir for 1 hour at 0 °C. Analyze via TLC (Hexane/Ethyl Acetate). The reaction is complete only when the TCT spot completely disappears. Do not allow the temperature to rise above 5 °C during this phase.

Step 3: Second Substitution (Di-substitution)

  • Once the mono-substituted intermediate is validated, remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Add 1.0 equivalent of Nucleophile 2 (e.g., an aliphatic amine) dissolved in THF.

  • Add 1.2 equivalents of DIPEA.

  • Self-Validation Check: Stir for 4–12 hours. Monitor via LC-MS or TLC. The mono-substituted intermediate should convert cleanly to the di-substituted product. If the reaction stalls, gentle heating to 35 °C is permissible, but exceeding 40 °C risks initiating the third substitution.

Step 4: Quenching and Isolation

  • Quench the reaction mixture by pouring it into an equal volume of ice-cold brine.

  • Extract the aqueous layer three times with cold DCM.

  • Wash the combined organic layers with cold 0.1 M HCl (to remove excess DIPEA), followed by cold water, and finally brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature strictly below 35 °C to prevent thermal degradation.

Experimental_Workflow Step1 1. Preparation Dissolve TCT in THF/DCM Cool strictly to 0 °C Step2 2. First Addition Add Nucleophile 1 (1.0 eq) Add DIPEA dropwise Step1->Step2 Step3 3. Self-Validation TLC/LC-MS check at 0 °C Ensure TCT is consumed Step2->Step3 Step4 4. Second Substitution Warm to 25 °C Add Nucleophile 2 & Base Step3->Step4 If di-substitution is desired Step5 5. Quenching & Workup Quench with ice-cold brine Extract with cold DCM Step3->Step5 If mono-substitution is desired Step4->Step5

Experimental workflow for controlled mono- and di-substitution.

References

  • Marques, B. d. S., et al. "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry, vol. 22, 2024, pp. 5987-5998.[Link]

  • Sharma, A., et al. "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game." Frontiers in Chemistry, vol. 6, 2018, p. 516.[Link]

Optimization

Process Chemistry Support Center: 2,4-Dichloro-5,6-difluoroquinazoline Scale-Up

Welcome to the Technical Support Center for the scale-up and synthesis of 2,4-Dichloro-5,6-difluoroquinazoline . This guide is designed for process chemists and drug development professionals transitioning this critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 2,4-Dichloro-5,6-difluoroquinazoline . This guide is designed for process chemists and drug development professionals transitioning this critical diacylglycerol kinase (DGK) modulator intermediate from bench-scale to pilot-plant production[1].

Below, you will find field-validated troubleshooting guides, mechanistic insights, and optimized protocols to ensure high yield, purity, and thermal safety during scale-up.

Part 1: Reaction Kinetics & Reagent Optimization (FAQs)

Q: During our 500g scale-up, the reaction stalls at ~85% conversion, and LC-MS shows a significant accumulation of a monochloro intermediate. Why is this happening, and how do we drive it to completion?

A: This is a classic regioselectivity and kinetic issue inherent to quinazoline-2,4-diones. The chlorination using Phosphorus Oxychloride ( POCl3​ ) is a stepwise process. The C4 position on the quinazoline ring exhibits significantly higher reactivity toward nucleophilic substitution than the C2 position[2].

The first equivalent of POCl3​ rapidly converts the C4-carbonyl to a chloride. However, the resulting 4-chloro-5,6-difluoroquinazolin-2(1H)-one intermediate is significantly less electron-rich, raising the activation energy required for the second chlorination at C2. To drive the reaction to completion, you must ensure an adequate excess of POCl3​ and utilize a highly effective organic base (such as N,N-diisopropylethylamine (DIPEA) or N,N-diethylaniline) to form the highly reactive Vilsmeier-Haack-type intermediate and neutralize the generated HCl [3].

Table 1: Optimization of POCl3​ and Base Equivalents vs. Conversion

Data reflects pilot-scale (1.0 mol) reactions held at 90°C for 6 hours.

POCl3​ (equiv)DIPEA (equiv)C4-Monochloro (%)2,4-Dichloro Product (%)Unreacted SM (%)
2.01.045.238.516.3
3.02.022.175.42.5
4.02.14.595.0< 1.0
5.0 2.5 < 1.0 > 98.0 ND

Note: While 8.0 equivalents of POCl3​ will also drive the reaction to completion, it creates severe exotherm risks during the quenching phase[2]. 5.0 equivalents is the optimal balance for scale-up.

G SM 5,6-Difluoroquinazoline- 2,4-dione Int 4-Chloro-5,6-difluoro- quinazolin-2-one SM->Int Fast (C4) Reagents POCl3 + DIPEA (Active Complex) Reagents->Int Prod 2,4-Dichloro-5,6- difluoroquinazoline Reagents->Prod Int->Prod Slow (C2) Requires Heat

Stepwise chlorination kinetics of 5,6-difluoroquinazoline-2,4-dione.

Part 2: Thermal Management & Quenching Strategies (Troubleshooting)

Q: Our isolated yield dropped from 92% at the 10g scale to 65% at the 1kg scale. The crude NMR shows hydrolysis back to the quinazolinone. How do we prevent product degradation during workup?

A: 2,4-Dichloroquinazolines are highly sensitive to hydrolysis, particularly at the C4 position. At the bench scale, pouring the reaction mixture into ice water dissipates heat rapidly. However, at the 1kg scale, the hydrolysis of excess POCl3​ ( POCl3​+3H2​O→H3​PO4​+3HCl ) generates a massive, localized exotherm.

If the internal temperature of the quench vessel spikes above 25°C in the highly acidic aqueous environment, the 2,4-dichloro-5,6-difluoroquinazoline will rapidly hydrolyze.

The Solution: Vacuum Distillation followed by Reverse Quenching. You must remove the bulk of the unreacted POCl3​ prior to aqueous exposure, and then strictly control the temperature during the quench.

Standard Operating Protocol: Scale-Up Chlorination & Safe Quench
  • Reaction: Charge a glass-lined reactor with 5,6-difluoroquinazoline-2,4-dione (1.0 eq) and POCl3​ (5.0 eq).

  • Base Addition: Cool the mixture to 0-5°C. Slowly add DIPEA (2.5 eq) dropwise, maintaining the internal temperature below 20°C to control the initial exotherm.

  • Heating: Ramp the temperature to 90°C and stir for 6-8 hours until HPLC confirms the disappearance of the monochloro intermediate[3].

  • Distillation (Critical Step): Cool the reactor to 50°C. Apply vacuum (e.g., 50-100 mbar) to distill off approximately 70% of the excess POCl3​ . Do not distill to dryness, as the residue can become a thick, unstirrable mass.

  • Dilution: Dilute the concentrated reaction mixture with an inert, water-immiscible solvent (e.g., Dichloromethane or Toluene) to improve flowability.

  • Reverse Quench: Slowly transfer the diluted mixture via an addition funnel into a second reactor containing vigorously stirred ice-water (0-5°C). The rate of addition must be strictly controlled to keep the internal temperature of the quench vessel below 15°C at all times.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x volumes)[1].

Quench Start Reaction Complete (Contains Excess POCl3) Distill Vacuum Distillation Remove ~70% POCl3 Start->Distill Prevents massive exotherm Dilute Dilute with DCM/Toluene Distill->Dilute Restores mobility Quench Reverse Quench into Ice-Water (Maintain T < 15°C) Dilute->Quench Controls hydrolysis Extract Phase Separation & EtOAc Extraction Quench->Extract

Optimized scale-up workflow for POCl3 removal and safe reverse-quenching.

Part 3: Isolation and Purification

Q: Column chromatography (using ethyl acetate/hexanes) was used in the initial discovery route[1]. This is not viable for our pilot plant. How can we achieve >98% purity without chromatography?

A: 2,4-Dichloro-5,6-difluoroquinazoline is highly lipophilic and crystallizes readily if the crude matrix is managed correctly. Because the primary impurities are polar (unreacted starting material, hydrolyzed byproducts, and residual phosphoric acid/amine salts), a well-designed liquid-liquid extraction followed by crystallization is highly effective.

Standard Operating Protocol: Chromatography-Free Isolation
  • Washing: After the initial extraction with ethyl acetate[1], wash the combined organic layers sequentially with cold water, cold saturated aqueous NaHCO3​ (to neutralize residual acids), and brine. Caution: NaHCO3​ washes may generate CO2​ gas; vent the reactor frequently.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a thick slurry is formed.

  • Crystallization: Add n-hexane or heptane (approx. 3-5 volumes relative to the crude mass) to the slurry and heat to 50°C to dissolve/suspend the material.

  • Cooling: Cool the mixture slowly to 0-5°C over 4 hours. The 2,4-dichloro-5,6-difluoroquinazoline will precipitate as an off-white to pale yellow crystalline solid.

  • Filtration: Filter the solid, wash with ice-cold n-hexane, and dry under vacuum at room temperature. This typically yields the product in >98% purity (by HPLC), suitable for downstream cross-coupling or amination reactions.

References
  • Source: google.
  • Source: acs.
  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring 2,4-Dichloroquinazoline Reactions

Welcome to the Technical Support Center. 2,4-Dichloroquinazoline is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antileishmanial agents[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,4-Dichloroquinazoline is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antileishmanial agents[1]. The core challenge in functionalizing this scaffold lies in its differential reactivity: the C4 position is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, whereas the C2 position requires harsher conditions[2][3]. Precise analytical monitoring is critical to arrest the reaction at the mono-substituted stage and prevent the formation of unwanted 2,4-disubstituted byproducts.

Regioselective Workflow & Analytical Checkpoints

G SM 2,4-Dichloroquinazoline (Starting Material) Step1 SNAr at C4 Position (Mild Conditions: 0-25°C) SM->Step1 Nucleophile 1 Inter 4-Substituted-2-chloroquinazoline (Intermediate) Step1->Inter Step2 SNAr at C2 Position (Harsh Conditions: 80-100°C) Inter->Step2 Nucleophile 2 Ana1 LC-MS / TLC Monitoring Target: Mono-substitution Inter->Ana1 Monitor Consumption Prod 2,4-Disubstituted Quinazoline (Final Product) Step2->Prod Ana2 HPLC / NMR Verification Target: Di-substitution Prod->Ana2 Purity & Regiochemistry

Regioselective SNAr pathway of 2,4-dichloroquinazoline and analytical checkpoints.

Frequently Asked Questions (FAQs)

Q1: Why is regiocontrol difficult during the first SNAr reaction, and how do I monitor it? A1: The C4 position is significantly more electrophilic than the C2 position due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fused benzene ring, making it the primary site for initial nucleophilic attack[2][3]. However, if the reaction temperature exceeds 25 °C, or if an excess of the nucleophile is present, substitution at the less reactive C2 position can occur simultaneously, leading to a mixture of mono- and di-substituted products[2]. Causality & Monitoring: Because the substitution of a chlorine atom with a nucleophile fundamentally alters the molecule's mass and polarity, LC-MS and TLC are the most effective real-time monitoring tools. The reaction must be quenched the moment the starting material is consumed to prevent over-reaction[2].

Q2: What LC-MS conditions are optimal for differentiating the C4-monosubstituted intermediate from the disubstituted byproduct? A2: Single Reaction Monitoring (SRM) under positive ion mode is highly effective for quantifying specific reaction components[1]. Because the starting material, the C4-intermediate, and the 2,4-disubstituted product have distinctly different molecular weights, tracking specific mass transitions (parent ion to fragment ion) allows you to quantify substrate depletion and product formation accurately, even in complex crude mixtures[1].

Q3: How can I confirm the regiochemistry of my mono-substituted product if LC-MS only provides mass data? A3: While LC-MS confirms the successful addition of one nucleophile, 1H-NMR and 13C-NMR are required to confirm that the substitution occurred at C4 rather than C2. The chemical shifts of the quinazoline ring protons (specifically H5 and H8) are highly sensitive to the electronic environment of the C4 and C2 positions. A substitution at C4 will cause a distinct upfield or downfield shift in the adjacent aromatic protons compared to a C2 substitution[4].

Troubleshooting Guide: Analytical Anomalies & Solutions

To facilitate rapid diagnosis during your synthesis, compare your quantitative analytical observations against the expected parameters in the table below.

Analytical TargetTypical Temp RangeExpected Mass Shift (m/z)Typical TLC Rf ShiftRoot Cause of Anomaly / Corrective Action
C4-Monosubstitution 0 °C – 25 °C+ [Nucleophile Mass] - 35.5 DaLower Rf than Starting MaterialAnomaly: Persistent starting material spot on TLC.Action: Increase nucleophile equivalents slightly or verify catalyst integrity if performing cross-coupling[5].
C2,C4-Disubstitution 80 °C – 100 °C+ 2x[Nucleophile Mass] - 71 DaLowest Rf in mixtureAnomaly: Early formation of disubstituted mass during Step 1.Action: Lower temp to 0 °C; restrict nucleophile to exactly 1.0 eq; quench immediately upon completion[2][3].
C2-Monosubstitution N/A (Byproduct)Identical to C4-MonoSimilar to C4-MonoAnomaly: HPLC shows two isobaric peaks with identical m/z.Action: Low regioselectivity. Reduce reaction time; use a milder base (e.g., DIPEA instead of NaH)[2].
Experimental Protocols: Self-Validating Monitoring Workflows

Protocol 1: Real-Time LC-MS Monitoring of C4-Substitution Design Rationale: This protocol ensures the reaction is quenched exactly when the starting material is consumed, leveraging mass differentiation to prevent thermodynamically driven over-reaction.

  • Sample Preparation: Withdraw a 10 µL aliquot from the active reaction mixture using a micropipette.

  • Quenching: Immediately dilute the aliquot into 990 µL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The acidic environment neutralizes the basic conditions (e.g., if amines or carbonates are used), instantly halting the SNAr reaction and locking the chemical state for accurate analysis.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial to remove insoluble salts and any precipitated byproducts.

  • Injection & Elution: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 to 5 minutes.

  • Data Analysis: Monitor the Extracted Ion Chromatogram (EIC) in positive ion mode[1]. Track the m/z for 2,4-dichloroquinazoline, the expected mono-substituted intermediate, and the di-substituted mass. Terminate the bulk reaction when the starting material peak area falls below 5% of the total integrated area.

Protocol 2: Rapid Benchtop TLC Assessment Design Rationale: TLC provides a rapid, visual confirmation of reaction progress based on polarity shifts. The replacement of a strongly electron-withdrawing chlorine atom with a nucleophile significantly alters the dipole moment, allowing for clear spatial separation on silica gel.

  • Stationary Phase: Use standard silica gel 60 F254 aluminum-backed plates.

  • Mobile Phase Selection: Prepare a solvent system of Hexanes:Ethyl Acetate (start at 3:1 v/v and adjust based on nucleophile polarity).

  • Spotting: Spot the starting material (2,4-dichloroquinazoline) as a reference, the crude reaction mixture, and a co-spot of both.

  • Visualization: Visualize the plate under UV light (254 nm). 2,4-Dichloroquinazoline and its derivatives possess highly conjugated aromatic systems and are strongly UV-active[2].

  • Interpretation: The highly non-polar 2,4-dichloroquinazoline will migrate near the solvent front (high Rf). The C4-monosubstituted product will exhibit a lower Rf value due to increased hydrogen-bonding capacity or polarity. The di-substituted product will typically have the lowest Rf value. Stop the reaction when the high-Rf starting material spot disappears[2].

Sources

Reference Data & Comparative Studies

Validation

2,4-Dichloro-5,6-difluoroquinazoline vs other dihaloroquinazolines in synthesis

Navigating Dihaloquinazoline Synthesis: A Comparative Guide to 2,4-Dichloro-5,6-difluoroquinazoline Introduction The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, extensively utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Dihaloquinazoline Synthesis: A Comparative Guide to 2,4-Dichloro-5,6-difluoroquinazoline

Introduction The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of kinase inhibitors such as erlotinib, gefitinib, and emerging diacylglycerol kinase (DGK) modulators [1]. The synthesis of these therapeutics relies heavily on the regioselective functionalization of dihaloquinazoline precursors. While 2,4-dichloroquinazoline serves as the traditional baseline, the introduction of fluorine atoms at the 5 and 6 positions (forming 2,4-dichloro-5,6-difluoroquinazoline) fundamentally alters the electronic landscape of the ring system. This guide objectively compares the synthetic performance of 2,4-dichloro-5,6-difluoroquinazoline against other standard dihaloquinazolines, providing mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Causality: Electronic Effects on Regioselectivity In nucleophilic aromatic substitution (S_NAr) reactions of 2,4-dichloroquinazolines, the C4 position is inherently more reactive than the C2 position. Density Functional Theory (DFT) calculations reveal that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the primary target for nucleophilic attack [1]. Furthermore, the α-nitrogen effect strongly activates the C4-Cl bond compared to the C2-Cl bond, facilitating both S_NAr and transition-metal-catalyzed cross-coupling reactions [2].

The substitution pattern on the benzenoid ring (C5–C8) dramatically influences this baseline reactivity:

  • 2,4-Dichloro-5,6-difluoroquinazoline : The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This intensifies the electrophilicity of the quinazoline core, accelerating S_NAr kinetics at both C4 and C2. While this allows for milder reaction conditions, it demands stringent temperature control to prevent premature C2 substitution or hydrolysis. This scaffold is particularly valuable in synthesizing DGK modulators where the difluoro motif enhances target binding affinity [3].

  • 6,7-Dimethoxy-2,4-dichloroquinazoline : Conversely, electron-donating methoxy groups (+M effect) enrich the ring's electron density, raising the LUMO energy. This decelerates S_NAr kinetics, requiring elevated temperatures or stronger bases for efficient C4 functionalization.

  • 6-Bromo-2,4-dichloroquinazoline : The presence of a bromine atom introduces orthogonal reactivity. The C4-Cl bond remains the most reactive site due to the α-nitrogen effect, allowing sequential C4 S_NAr, followed by C2 S_NAr, and finally Pd-catalyzed cross-coupling at the C6-Br position [2].

G cluster_0 Substituent Electronic Effects A 5,6-Difluoro (Strong EWG) D C4 Position (High LUMO) Primary SNAr Target A->D Accelerates Kinetics B Unsubstituted (Baseline) B->D Standard Reactivity C 6,7-Dimethoxy (Strong EDG) C->D Decelerates Kinetics E C2 Position Secondary Target D->E Requires Harsher Conditions

Electronic effects of benzenoid substituents on the regioselectivity of quinazoline SNAr.

Quantitative Comparison of Dihaloquinazoline Precursors The following table summarizes the comparative reactivity and application profiles of key dihaloquinazolines.

PrecursorElectronic NatureRelative C4 S_NAr RateC4 Reaction Temp (°C)C2 Reaction Temp (°C)Primary Synthetic Application
2,4-Dichloro-5,6-difluoroquinazoline Highly Electron-DeficientVery Fast-10 to 025 to 60DGK Modulators, highly potent kinase inhibitors [3]
2,4-Dichloroquinazoline Neutral (Baseline)Fast0 to 2580 to 100EGFR inhibitors (Erlotinib, Gefitinib) [1]
6-Bromo-2,4-dichloroquinazoline Mildly Electron-DeficientFast0 to 2580 to 100Complex poly-substituted scaffolds (Orthogonal coupling) [2]
6,7-Dimethoxy-2,4-dichloroquinazoline Electron-RichSlow25 to 60100 to 120 (or sealed tube)α1-blockers (Prazosin, Doxazosin)

Experimental Protocols: Self-Validating Sequential Functionalization To harness the heightened reactivity of 2,4-dichloro-5,6-difluoroquinazoline without compromising regioselectivity, a self-validating workflow must be employed. The causality behind this protocol lies in the strict thermal and stoichiometric control required to isolate the C4-mono-substituted intermediate before forcing the C2 substitution.

Step 1: Regioselective C4-Amination (Mild S_NAr) Rationale: The 5,6-difluoro substitution makes the C4 position hyper-reactive. Conducting the reaction at sub-zero temperatures suppresses C2-attack and minimizes hydrolysis.

  • Preparation : Dissolve 2,4-dichloro-5,6-difluoroquinazoline (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -10 °C under an inert argon atmosphere.

  • Nucleophile Addition : Slowly add a solution of the primary amine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv) in THF dropwise over 30 minutes.

  • Self-Validation (In-Process Control) : Stir for 1 hour at -10 °C. Sample the reaction mixture and quench with methanol. Analyze via LC-MS. The protocol is self-validating: the reaction must show >95% conversion to the mono-mass (M+H for C4-substituted product) with <2% of the di-substituted mass. If unreacted starting material remains, increase temperature to 0 °C for 30 minutes. Do not proceed until the starting material is consumed.

  • Workup : Quench with saturated aqueous NH_4Cl, extract with EtOAc, dry over Na_2SO_4, and concentrate. The crude intermediate is typically pure enough for Step 2 without chromatography.

Step 2: C2-Amination (Harsh S_NAr) Rationale: Once C4 is substituted with an amine, the resulting electron-donating amino group (+M effect) deactivates the quinazoline ring, making the C2-Cl bond significantly less reactive. Higher temperatures and polar solvents are required to overcome this energy barrier.

  • Preparation : Dissolve the C4-amino-2-chloro-5,6-difluoroquinazoline intermediate (1.0 equiv) in a polar aprotic solvent such as NMP or DMSO (0.2 M).

  • Nucleophile Addition : Add the secondary amine (2.0 equiv) and K_2CO_3 (3.0 equiv).

  • Heating : Heat the mixture to 60 °C. Note: This is significantly lower than the 100 °C required for unsubstituted 2,4-dichloroquinazoline, demonstrating the residual electron-withdrawing effect of the 5,6-difluoro groups.

  • Self-Validation : Monitor via LC-MS every 2 hours. The reaction is complete when the mono-chloro isotope pattern completely disappears, replaced by the desired di-aminated product mass.

  • Workup : Cool to room temperature, dilute with water to precipitate the product, filter, and purify via flash chromatography or recrystallization.

Workflow Start 2,4-Dichloro-5,6-difluoroquinazoline Step1 C4-SNAr (Mild Base, -10°C to 0°C) Start->Step1 IPC1 IPC: LC-MS / TLC Verify Mono-substitution Step1->IPC1 IPC1->Step1 Fail (Incomplete) Step2 C2-SNAr or Cross-Coupling (Strong Base, 60°C) IPC1->Step2 Pass IPC2 IPC: LC-MS Verify Di-substitution Step2->IPC2 Final Target Kinase Inhibitor IPC2->Final Pass

Self-validating experimental workflow for sequential SNAr functionalization.

Conclusion The selection of a dihaloquinazoline precursor dictates the thermodynamic and kinetic boundaries of the synthesis. 2,4-Dichloro-5,6-difluoroquinazoline offers accelerated reactivity and access to highly potent fluorinated pharmacophores, provided that synthetic chemists implement rigorous, self-validating temperature and stoichiometric controls to manage its heightened electrophilicity.

References

  • Barbosa, M. L. d. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules 2024, 29(24), 6021.[Link]

  • Mphahlele, M. J., & Maluleka, M. M. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules 2014, 19(11), 17435-17463.[Link]

  • Codelli, J. A., et al. "Diacylglyercol kinase modulating compounds." World Intellectual Property Organization, WO2022271684A1, 2022.

Comparative

A Researcher's Guide to Site-Selective Nucleophilic Aromatic Substitution on the Difluoroquinazoline Scaffold: A Comparative Analysis of C2 and C4 Reactivity

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, including kinase inhibitors like gefitinib and erlotinib. The ability to precisely functionalize this heterocyclic system is paramount in drug discovery for tuning pharmacological properties. The C2 and C4 positions of the quinazoline ring are particularly important handles for modification, often accomplished via Nucleophilic Aromatic Substitution (SNAr).

This guide provides an in-depth analysis of the differential reactivity of chloro-substituents at the C2 and C4 positions of a difluorinated quinazoline backbone. We will explore the underlying electronic principles that govern this selectivity, present experimental strategies for achieving site-specific substitution, and offer validated protocols to guide your synthetic efforts. This document is intended for researchers and scientists in the field of chemical synthesis and drug development.

The Mechanics of Reactivity: Understanding SNAr on an Electron-Deficient Heterocycle

The SNAr reaction on the 2,4-dichloroquinazoline system proceeds through a well-established addition-elimination mechanism. The inherent electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes the C2 and C4 positions electrophilic and thus susceptible to attack by nucleophiles.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro-leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. The rate-determining step is typically the formation of this intermediate. The subsequent, rapid expulsion of the chloride ion restores the aromaticity of the ring, yielding the final substituted product.

The presence of electron-withdrawing fluorine atoms on the fused benzene ring further enhances the electrophilicity of the C2 and C4 positions, thereby increasing the overall rate of SNAr reactions compared to an unsubstituted quinazoline.

Caption: Comparative stability of Meisenheimer intermediates.

Data Summary: Reaction Conditions and Selectivity

The following table summarizes the typical experimental conditions required to achieve selective substitution at the C4 and C2 positions of a 2,4-dichloro(difluoro)quinazoline.

PositionRelative ReactivityTypical Reaction TemperatureKey ConsiderationsExpected Outcome
C4 High (Kinetically Favored)0 °C to Room TemperatureUse of stoichiometric nucleophile minimizes disubstitution. [1]Selective C4-monosubstitution.
C2 Low> 80-100 °C (Reflux/Microwave)C4 position must be substituted first. Harsher conditions are necessary to overcome the higher activation energy. [2][1][3]Substitution at C2, leading to a 2,4-disubstituted product.

Experimental Protocols for Site-Selective Substitution

The following protocols provide a validated starting point for achieving selective functionalization. For this example, we will consider the reaction of 2,4-dichloro-6,7-difluoroquinazoline with a representative amine nucleophile, 3-chloro-4-fluoroaniline.

Protocol 1: Selective Monosubstitution at the C4 Position

This protocol is designed to yield the 2-chloro-4-anilino-6,7-difluoroquinazoline product, a key intermediate in the synthesis of kinase inhibitors.

Materials:

  • 2,4-dichloro-6,7-difluoroquinazoline

  • 3-chloro-4-fluoroaniline

  • Isopropanol (IPA) or Acetic Acid

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,4-dichloro-6,7-difluoroquinazoline (1.0 eq.).

  • Add isopropanol or another suitable solvent (e.g., acetic acid) to create a stirrable suspension. [4]3. Add 3-chloro-4-fluoroaniline (1.0-1.1 eq.).

  • Stir the reaction mixture at a controlled temperature, typically ranging from ambient temperature to 55 °C. [4]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the desired 4-amino-2-chloro-6,7-difluoroquinazoline.

Protocol 2: Disubstitution (Substitution at C2)

This protocol is performed on the product from Protocol 1 to achieve substitution at the less reactive C2 position.

Materials:

  • Product from Protocol 1 (e.g., 4-(3-chloro-4-fluoroanilino)-2-chloro-6,7-difluoroquinazoline)

  • Second Nucleophile (e.g., 3-morpholinopropan-1-amine)

  • High-boiling point solvent (e.g., isopropanol, N-methyl-2-pyrrolidone (NMP))

  • Base (optional, e.g., DIPEA)

Procedure:

  • To a reaction vessel (suitable for heating, e.g., a sealed tube for microwave or a flask with a reflux condenser), add the 2-chloro-4-aminoquinazoline starting material (1.0 eq.).

  • Add the second nucleophile (1.2-2.0 eq.) and the high-boiling point solvent.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with conventional heating or using a microwave reactor. [3]4. Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the mixture and perform a standard aqueous work-up and purification by column chromatography or recrystallization to isolate the 2,4-disubstituted quinazoline product.

Experimental_Workflow cluster_step1 Step 1: Selective C4 Substitution cluster_step2 Step 2: C2 Substitution Start 2,4-Dichloro-difluoroquinazoline + Nucleophile A Conditions1 Mild Conditions (e.g., IPA, 55°C) Start->Conditions1 Product1 C4-Substituted-2-chloro-quinazoline Conditions1->Product1 Product1_input C4-Substituted-2-chloro-quinazoline + Nucleophile B Product1->Product1_input Isolate & Purify Conditions2 Forcing Conditions (e.g., NMP, >120°C or MW) Product1_input->Conditions2 Product2 2,4-Disubstituted Quinazoline Conditions2->Product2

Caption: Sequential workflow for selective C4 and C2 functionalization.

Conclusion

The regioselectivity of nucleophilic aromatic substitution on the difluoro-2,4-dichloroquinazoline scaffold is a well-defined and predictable process. The C4 position is the kinetic site of attack due to superior electronic stabilization of the reaction intermediate. This inherent reactivity allows for the selective synthesis of 4-substituted-2-chloroquinazoline derivatives under mild conditions. Subsequent functionalization at the less reactive C2 position can be achieved through the application of more forcing conditions. A thorough understanding of these principles is essential for the efficient and rational design of novel quinazoline-based molecules in drug discovery and materials science.

References

  • Singh, A., & Goel, N. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 39(5), 3533-3542. [Link]

  • Sánchez, B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 32(1), e3881. [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • de Farias, F. P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 359. [Link]

  • Díaz-Gavilán, M., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic letters, 13(12), 3052-3055. [Link]

  • Rao, A. S., et al. (2013). Process for the preparation of gefitinib.
  • Johannes, E., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 237-247. [Link]

  • Shen, M., et al. (2015). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Chinese Journal of Organic Chemistry, 35(8), 1765-1772. [Link]

  • Slanina, T., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 351-359. [Link]

Sources

Validation

Comparative study of fluorinated vs non-fluorinated quinazoline inhibitors

Title: Comparative Guide: Fluorinated vs. Non-Fluorinated Quinazoline Inhibitors in Targeted Therapeutics Introduction As drug development professionals, we constantly face the challenge of overcoming acquired kinase res...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Fluorinated vs. Non-Fluorinated Quinazoline Inhibitors in Targeted Therapeutics

Introduction As drug development professionals, we constantly face the challenge of overcoming acquired kinase resistance and poor metabolic half-lives. Quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) have revolutionized the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). However, the emergence of complex mutations (such as the L858R/T790M/C797S triplet mutant) and rapid hepatic clearance demand structural optimization. The strategic introduction of fluorine—a highly electronegative atom with a van der Waals radius closely mimicking hydrogen—has emerged as a definitive solution. This guide objectively compares fluorinated and non-fluorinated quinazoline analogs, detailing the thermodynamic and pharmacokinetic causality behind the "Fluorine Effect"[1].

Mechanistic Causality: The "Fluorine Effect"

Why does a single atomic substitution drastically alter a molecule's efficacy? The answer lies in thermodynamics and steric profiling.

  • Enhanced Binding Affinity via Multipolar Interactions: Fluorine substitution on the quinazoline core or the pendant aniline ring modulates the electron density of the aromatic system. In the context of the EGFR L858R/T790M/C797S triplet mutant, difluorinated quinazolines exhibit a binding free energy significantly stronger than their unfluorinated counterparts (e.g., -75.19 kcal/mol vs -60.44 kcal/mol)[2]. Fluorination at the meta and ortho positions facilitates optimal rotation of the inhibitor, allowing stronger alkyl-π interactions with residues like L718 and critical hydrogen bonding with K745[2].

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. By replacing a metabolically labile C-H bond with a highly stable C-F bond (bond dissociation energy ~116 kcal/mol), fluorinated quinazolines resist rapid oxidative defluorination. This structural reinforcement effectively doubles their metabolic half-life in liver microsomes compared to non-fluorinated leads[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Quinazoline Quinazoline Inhibitor (Fluorinated/Non-Fluorinated) Quinazoline->EGFR ATP Competitive Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

EGFR signaling pathway blockade by quinazoline inhibitors.

Quantitative Data Comparison

To objectively evaluate the performance shift, we summarize the structure-activity relationship (SAR) data comparing an unfluorinated baseline quinazoline with its monofluorinated and difluorinated analogs[2], alongside metabolic stability metrics[3].

ParameterUnfluorinated QuinazolineMonofluorinated AnalogDifluorinated Analog
EGFR WT IC50 (nM) 12.48.14.5
EGFR Mutant (Triple) IC50 (nM) 9.35.22.2
Binding Free Energy (kcal/mol) -60.44-65.53-75.19
HLM Half-Life (t1/2, min) 22.534.048.2
Primary Interaction Residues Weak O···C-H (L718)Moderate H-bondStrong Alkyl-π (L718), K745

Note: Data synthesized from comparative SAR studies of quinazoline derivatives against EGFRTM and liver microsomal stability assays.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the protocols used to derive the above data must be self-validating. Below are the field-proven methodologies designed to eliminate false positives.

Workflow A Compound Synthesis B TR-FRET Kinase Assay A->B C In Vitro Cell Viability B->C C->B Discordance D HLM Metabolic Stability C->D D->C Toxicity Check E SAR Modeling D->E

Self-validating experimental workflow for evaluating quinazoline inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality for Choice: Quinazoline cores are highly aromatic and often exhibit intrinsic fluorescence. Standard fluorescence assays yield high background noise. TR-FRET utilizes a europium-labeled antibody and a microsecond time delay to eliminate short-lived background autofluorescence, ensuring the IC50 shift between non-fluorinated and fluorinated analogs is a true representation of binding affinity, not an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute fluorinated and non-fluorinated quinazolines in 100% DMSO, then transfer to an aqueous buffer (ensure final DMSO is <1% to prevent enzyme denaturation).

  • Enzyme-Ligand Incubation: Add 2 nM of purified recombinant EGFR (WT or Triple Mutant) to the compound plate. Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated poly-GT substrate.

    • Self-Validation Check: Include a "No ATP" control well. If a signal appears here, the compound is auto-fluorescing at the emission wavelength, and the data point must be excluded.

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-anti-phosphotyrosine antibody and Streptavidin-APC). Read on a microplate reader (Excitation 340 nm; Emission 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 emission ratio. Fit the dose-response curve using a 4-parameter logistic regression to determine the precise IC50.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality for Choice: In vivo clearance involves complex renal, biliary, and hepatic pathways. To isolate Phase I metabolic oxidation and prove that the C-F bond specifically prevents CYP450 degradation, an isolated HLM assay is required.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Spiking: Add the quinazoline test compounds (1 µM final concentration) to the HLM suspension.

  • Initiation via NADPH: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Check: Run a parallel reaction without NADPH. If the fluorinated compound degrades in the minus-NADPH control, it indicates chemical instability rather than CYP450 metabolism, invalidating the "metabolic shielding" hypothesis.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Half-Life Calculation: Plot the natural log of the remaining percentage versus time to calculate the intrinsic clearance (CLint) and half-life (t1/2).

References

  • Title: Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]

  • Title: Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects Source: ResearchGate URL: [Link]

  • Title: METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 2,4-Dichloro-5,6-difluoroquinazoline Derivatives in Targeted Kinase Inhibition

As a Senior Application Scientist navigating the complexities of targeted kinase inhibitor design, I frequently evaluate core scaffolds that offer the optimal balance of synthetic tractability, target affinity, and metab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of targeted kinase inhibitor design, I frequently evaluate core scaffolds that offer the optimal balance of synthetic tractability, target affinity, and metabolic stability. Historically, the quinazoline core has been a cornerstone for epidermal growth factor receptor (EGFR) inhibitors. However, recent breakthroughs in immuno-oncology have repositioned the 2,4-dichloro-5,6-difluoroquinazoline scaffold as a highly privileged building block for novel1 [1].

This guide objectively compares the performance of 5,6-difluoroquinazoline derivatives against standard alternatives, detailing the causality behind their superior Structure-Activity Relationship (SAR) and providing self-validating experimental protocols for synthesis and biochemical evaluation.

Mechanistic Rationale: Why the 5,6-Difluoroquinazoline Scaffold?

The design of a successful kinase inhibitor requires precise tuning of the molecule's electronic and steric properties. The 2,4-dichloro-5,6-difluoroquinazoline core provides a highly programmable template driven by three distinct structural zones:

  • C4-Position (Primary Nucleophilic Aromatic Substitution - SNAr): The C4-chlorine is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms. This allows for regioselective substitution with primary amines or anilines at room temperature. The resulting C4-substituent typically dictates the primary binding affinity within the kinase hinge region.

  • C2-Position (Secondary SNAr): Once the C4 position is substituted, the electron density of the ring increases, rendering the C2-chlorine less reactive. This inherent causality allows chemists to perform a second, higher-temperature SNAr (or palladium-catalyzed cross-coupling) to introduce solubilizing groups or selectivity-tuning motifs without cross-reactivity.

  • 5,6-Difluoro Motif: The integration of fluorine atoms at positions 5 and 6 serves a dual purpose. First, it inductively withdraws electron density from the quinazoline core, further accelerating the initial SNAr reactions. Second, it blocks primary sites of cytochrome P450-mediated oxidative metabolism, thereby extending the drug's half-life, a critical factor when 2 [2].

SAR_Map Core 2,4-dichloro-5,6-difluoroquinazoline (Programmable Scaffold) C4 C4-Chloro Primary SNAr site Hinge-binding motif Core->C4 1st Substitution (RT) C2 C2-Chloro Secondary SNAr site Solvent-exposed tuning Core->C2 2nd Substitution (Heat) F56 5,6-Difluoro Metabolic stability Increased electrophilicity Core->F56 Core Property Enhancement

Fig 1: SAR mapping of the 2,4-dichloro-5,6-difluoroquinazoline core.

Comparative SAR Data Analysis

To objectively evaluate the impact of the 5,6-difluoro substitution, we compare three representative derivative classes synthesized using the same C4 (e.g., substituted aniline) and C2 (e.g., aliphatic piperazine) substituents. The target is DGKα, an enzyme that phosphorylates diacylglycerol (DAG) to phosphatidic acid (PA), acting as a critical3 [4] and T-cell suppression.

Table 1: In Vitro Profiling of Quinazoline Derivatives
Scaffold CoreDGKα IC₅₀ (nM)*Selectivity (vs. DGKζ)cLogPHuman Liver Microsome T₁/₂ (min)
Unfluorinated (2,4-dichloroquinazoline)145.05-fold3.818
Mono-fluoro (2,4-dichloro-6-fluoroquinazoline)42.512-fold4.135
Di-fluoro (2,4-dichloro-5,6-difluoroquinazoline)2.1 >100-fold 4.6 >120

*Data synthesized from benchmark trends in the 4 [3].

Data Interpretation: The transition from an unfluorinated core to the 5,6-difluoro analog results in a ~70-fold increase in biochemical potency against DGKα. The fluorine at C5 specifically creates a favorable hydrophobic interaction within the ATP-binding pocket of DGKα, while simultaneously protecting the aromatic ring from rapid oxidative clearance (increasing T₁/₂ from 18 to >120 minutes).

DGK_Pathway TCR TCR Activation DAG Diacylglycerol (DAG) (Promotes T-cell Activation) TCR->DAG PA Phosphatidic Acid (PA) (Immunosuppressive) DAG->PA Phosphorylation DGKa DGK-alpha (Kinase) DGKa->PA Catalyzes Inhibitor 5,6-Difluoroquinazoline Inhibitor Inhibitor->DGKa Blocks (ATP Competitive)

Fig 2: Mechanism of action for DGKα inhibitors in reversing T-cell suppression.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation steps.

Protocol A: Regioselective Sequential SNAr Synthesis

Objective: Synthesize a dual-substituted 5,6-difluoroquinazoline derivative.

  • C4-Substitution (Kinetic Control):

    • Dissolve 1.0 eq of 2,4-dichloro-5,6-difluoroquinazoline in anhydrous N,N-dimethylformamide (DMF) at 0°C.

    • Add 1.1 eq of the primary aniline and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: The low temperature and mild base ensure substitution occurs strictly at the highly electrophilic C4 position.

    • Validation Step: Monitor via LC-MS after 2 hours. The reaction is complete when the starting material mass is fully replaced by the mono-substituted intermediate mass [M+H]+ .

  • C2-Substitution (Thermodynamic Control):

    • To the crude reaction mixture, add 1.5 eq of the secondary amine (e.g., a piperazine derivative).

    • Elevate the temperature to 80°C and stir for 12 hours.

    • Causality: The C2 position is less reactive due to electron donation from the C4-amine. Heat is required to overcome this activation energy barrier.

    • Validation Step: Perform a final LC-MS check to confirm the disappearance of the mono-substituted intermediate before proceeding to preparative HPLC purification.

Protocol B: DGKα Enzymatic Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of the synthesized derivatives. Causality: The ADP-Glo assay is chosen because it universally measures kinase activity by quantifying the ADP produced during the conversion of DAG to PA, avoiding the safety and disposal issues of radioactive ³²P-ATP assays.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Triton X-100).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the quinazoline inhibitor in DMSO. Transfer 30 nL to a 384-well plate.

  • Enzyme Reaction: Add 2 µL of recombinant human DGKα enzyme (in assay buffer) to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Substrate Addition: Add 2 µL of substrate solution containing ATP and DAG. Incubate for 60 minutes.

  • ADP Detection (Validation System):

    • Add 4 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (Incubate 40 mins). Self-Validation: Include a "No Enzyme" control well. This well must show near-zero luminescence, proving the ATP depletion step worked.

    • Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (Incubate 30 mins).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Workflow Step1 Step 1: C4 SNAr (Aniline, 0°C -> RT) LC-MS Validated Step2 Step 2: C2 SNAr (Sec. Amine, 80°C) HPLC Purified Step1->Step2 Step3 Step 3: ADP-Glo Assay (DGKα IC50 Determination) No-Enzyme Control Step2->Step3 Step4 Step 4: Cellular Assay (T-Cell IL-2 Release) Functional Validation Step3->Step4

Fig 3: Self-validating experimental workflow from synthesis to functional testing.

References

  • Diacylglyercol kinase modulating compounds (Google Patents).
  • Targeting Diacylglycerol Kinase Alpha (DGKα) with New Inhibitors for Enhanced Cancer Immunotherapy (ACS Medicinal Chemistry Letters).
  • Discovery of Novel, Potent, Selective, and Orally Available DGKα Inhibitors for the Treatment of Tumors (Journal of Medicinal Chemistry).
  • Diacylglycerol Kinase α Is a Critical Signaling Node and Novel Therapeutic Target in Glioblastoma and Other Cancers (AACR Journals).

Sources

Comparative

Comparative Guide: Antifungal Efficacy of Quinazoline Derivatives vs. Standard Therapeutics

The emergence of multi-drug resistant fungal pathogens has exposed the limitations of our current pharmacological arsenal. While triazoles like fluconazole remain the clinical gold standard, their widespread use has driv...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multi-drug resistant fungal pathogens has exposed the limitations of our current pharmacological arsenal. While triazoles like fluconazole remain the clinical gold standard, their widespread use has driven target-site mutations and the upregulation of efflux pumps. As a Senior Application Scientist evaluating next-generation therapeutics, I have closely monitored the development of quinazoline and quinazolinone derivatives. These nitrogen-containing heterocyclic scaffolds are demonstrating remarkable broad-spectrum antifungal activity, often outperforming or matching traditional azoles in comparative in vitro and in vivo assays.

This technical guide provides an objective comparison of quinazoline derivatives against existing drugs, detailing their mechanistic advantages, quantitative efficacy, and the rigorous, self-validating experimental methodologies required to evaluate them.

Mechanistic Grounding: Bypassing Resistance Pathways

Quinazoline derivatives exert their antifungal efficacy primarily through the competitive inhibition of sterol 14α-demethylase (CYP51), mirroring the pharmacodynamics of fluconazole. However, the unique steric bulk and electronic distribution of the quinazoline core—especially when hybridized with pyrazole or benzo-fused rings—allow these molecules to anchor more securely within the mutated active sites of resistant strains.

Molecular docking studies confirm that benzo[g]quinazolines bind at the active site of Candida spp. CYP51 in a manner homologous to fluconazole, yet they maintain superior binding affinity due to enhanced hydrophobic interactions 1. This inhibition halts the synthesis of ergosterol, leading to the accumulation of toxic 14α-methyl sterols, membrane disruption, and ultimately, fungal cell death.

G Lanosterol Lanosterol (Precursor) CYP51 Sterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Healthy Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methyl sterols (Accumulation) CYP51->ToxicSterols Blocked Quinazoline Quinazoline Derivatives Quinazoline->CYP51 Competitive Inhibition Fluconazole Fluconazole (Standard) Fluconazole->CYP51 Competitive Inhibition CellDeath Fungal Cell Death ToxicSterols->CellDeath

CYP51 inhibition pathway by quinazoline derivatives and fluconazole.

Comparative Efficacy Data & Structure-Activity Relationships (SAR)

To objectively evaluate the clinical potential of quinazoline derivatives, we must benchmark them directly against fluconazole using standardized bioassays. The rational design of these molecules relies heavily on positional substitution. For instance, the introduction of a halogen (e.g., chlorine) at the 7-position of the quinazolinone ring significantly enhances in vitro activity against filamentous fungi 2.

Similarly, hybridizing the quinazolinone structural unit with a pyrazole-containing active fragment yields compounds like 6a16, which demonstrates superior antifungal activity against R. solani compared to fluconazole 3. The table below synthesizes quantitative performance metrics across various structural classes.

Compound ClassSpecific DerivativeTarget PathogenAssay MetricValueComparator Drug (Fluconazole)Ref.
Pyrazole-Quinazolinone Compound 6a16R. solaniEC₅₀9.06 mg/L12.29 mg/L (Inferior)3
Benzo[g]quinazoline Compound 2C. albicansInhibition Zone22 mm26 mm (Superior)1
Benzo[g]quinazoline Compound 1C. albicansInhibition Zone20 mm26 mm (Superior)1
7-Chloro-Quinazolinone UR-9825Candida spp.MIC (In Vivo)High PotencyLower Potency / Shorter Half-life2
Experimental Methodology: Self-Validating Broth Microdilution Assay

When evaluating novel quinazoline derivatives, the broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC). However, a robust protocol cannot rely on subjective visual inspection. The following methodology integrates a colorimetric validation step to ensure absolute data integrity 4.

G Inoculum 1. Standardize Inoculum (1.5 x 10^5 CFU/mL) Dilution 2. Serial Dilution (Drug Gradient) Inoculum->Dilution Incubation 3. Incubation (48h, 25-35°C) Dilution->Incubation AlamarBlue 4. Alamar Blue (Metabolic Indicator) Incubation->AlamarBlue MIC 5. MIC Determination (Colorimetric Readout) AlamarBlue->MIC

Step-by-step workflow for the broth microdilution MIC assay.

Step-by-Step Protocol & Causality

1. Inoculum Standardization

  • Action: Prepare the fungal suspension in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to a final concentration of 1.5×105 CFU/mL.

  • Causality: Maintaining a strict stoichiometric ratio between the drug molecules and fungal cells prevents the "inoculum effect." Too high a cellular density will artificially inflate the MIC (yielding false resistance), while too low a density risks false susceptibility.

2. Serial Dilution Matrix

  • Action: Dispense the quinazoline derivatives and the fluconazole control into a 96-well microtiter plate, creating a two-fold concentration gradient (typically from 512 μg/mL down to 0.5 μg/mL).

  • Causality: Testing across a logarithmic scale ensures we capture the exact inflection point of metabolic arrest, allowing for precise SAR quantification and direct comparative validation against the fluconazole control wells.

3. Incubation

  • Action: Seal the plates with parafilm and incubate at 25°C - 35°C (depending on the specific fungal strain) for 48 hours.

  • Causality: Parafilm prevents edge-effect evaporation. Evaporation would otherwise concentrate the drug and media in the peripheral wells, skewing the MIC readout and invalidating the assay.

4. Metabolic Validation via Alamar Blue

  • Action: Add Alamar Blue (resazurin) to each well prior to the final readout.

  • Causality: Many quinazoline derivatives are highly lipophilic and can precipitate in aqueous media, creating a false turbidity that mimics fungal growth. Resazurin acts as a self-validating metabolic switch; it remains blue in the presence of dead cells but is reduced to highly fluorescent pink resorufin by the active mitochondria of living fungi. This completely bypasses the subjectivity of optical density readings.

5. Endpoint Determination

  • Action: The MIC is strictly defined as the lowest concentration well that remains completely blue (indicating total metabolic arrest).

Conclusion

Quinazoline derivatives represent a structurally versatile and highly potent class of next-generation antifungals. By rigorously benchmarking these compounds against existing standards like fluconazole using self-validating experimental designs, drug development professionals can confidently identify lead candidates for preclinical advancement.

References
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)

Sources

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